Technical Documentation Center

Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Crystal Structure of Hexahydro-pyrrolo[3,2-b]pyrrol-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract The bicyclic scaffold of hexahydro-pyrrolo[3,2-b]pyrrol-2-one represents a core structural motif in a variety of biologically active molecules and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclic scaffold of hexahydro-pyrrolo[3,2-b]pyrrol-2-one represents a core structural motif in a variety of biologically active molecules and natural products.[1][2] Its rigid conformation and stereochemical complexity make it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of the methodologies and considerations for determining the crystal structure of its hydrochloride salt, a common form for improving the solubility and handling of amine-containing pharmaceuticals. While a definitive, publicly available crystal structure for Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride is not available at the time of this writing, this document will leverage data from closely related structures and established crystallographic techniques to present a predictive and methodological framework. This guide will detail the synthesis, crystallization, X-ray diffraction data collection, and structure refinement processes, offering insights into the anticipated molecular geometry, hydrogen bonding networks, and crystal packing.

Introduction: The Significance of the Hexahydro-pyrrolo[3,2-b]pyrrol-2-one Scaffold

The hexahydro-pyrrolo[3,2-b]pyrrol-2-one core is a member of the pyrrolizidinone family of fused heterocyclic systems. These scaffolds are of significant interest in drug discovery due to their presence in natural products with diverse biological activities.[1][2] The cis-fused ring system, in particular, imparts a defined three-dimensional geometry that can be exploited for the design of potent and selective enzyme inhibitors and receptor ligands.[3] The hydrochloride salt form is often utilized to enhance the aqueous solubility and stability of such compounds, making its solid-state characterization crucial for pharmaceutical development.

Understanding the precise three-dimensional arrangement of atoms in the crystalline state through single-crystal X-ray diffraction is paramount.[4] This technique provides invaluable information on:

  • Molecular Conformation: The exact bond lengths, bond angles, and torsion angles of the molecule.

  • Stereochemistry: Unambiguous assignment of the relative and absolute stereochemistry at chiral centers.

  • Intermolecular Interactions: The nature and geometry of hydrogen bonds, van der Waals forces, and other non-covalent interactions that dictate the crystal packing.

  • Polymorphism: The potential for the compound to exist in different crystalline forms, which can have significant implications for its physical and pharmacological properties.

Synthesis and Crystallization: A Proposed Methodology

The synthesis of the hexahydro-pyrrolo[3,2-b]pyrrol-2-one scaffold can be achieved through various synthetic routes, often involving intramolecular cyclization strategies.[3] For the purpose of this guide, we will consider a generalized synthetic pathway leading to the free base, followed by salt formation and crystallization.

Synthesis of Hexahydro-pyrrolo[3,2-b]pyrrol-2-one

A plausible synthetic approach involves the stereoselective construction of the bicyclic lactam. This can often be accomplished from chiral precursors to ensure enantiopurity. A key step frequently involves an intramolecular cyclization of a suitably functionalized proline derivative.

Formation of the Hydrochloride Salt

The hydrochloride salt is typically prepared by treating a solution of the free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol) with a solution of hydrogen chloride in the same or a compatible solvent. The salt often precipitates directly from the solution or can be obtained by evaporation of the solvent.

Crystallization

Obtaining single crystals of sufficient size and quality for X-ray diffraction is a critical and often empirical step. Several common techniques can be employed:

  • Slow Evaporation: A saturated solution of the hydrochloride salt in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing its solubility and promoting crystal growth.

Single-Crystal X-ray Diffraction: From Data Collection to Structure Solution

Once suitable crystals are obtained, the next phase involves the collection and analysis of X-ray diffraction data.

Data Collection

A single crystal is mounted on a goniometer and placed in a stream of X-rays, typically from a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) source.[5][6] The diffraction data are collected on a modern diffractometer, often equipped with a CCD or CMOS detector.[6] Data are typically collected at a low temperature (e.g., 100-170 K) to minimize thermal vibrations of the atoms.

Data Reduction and Structure Solution

The collected diffraction images are processed to yield a set of reflection intensities and their corresponding Miller indices (h,k,l). The crystal system, space group, and unit cell parameters are determined from the diffraction pattern. The structure is then solved using direct methods or Patterson methods, which provide an initial electron density map.[4]

Structure Refinement

The initial structural model is refined by least-squares methods against the experimental diffraction data.[6] In this process, the atomic coordinates, displacement parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Predicted Crystal Structure and Molecular Geometry

In the absence of experimental data, we can predict the likely structural features of Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride based on related structures and fundamental chemical principles.

Molecular Conformation

The cis-fused bicyclic system is expected to adopt a relatively rigid conformation. The five-membered rings will likely exhibit envelope or twist conformations to minimize steric strain. The lactam group is expected to be planar.

Hydrogen Bonding

The protonated amine and the N-H of the lactam are strong hydrogen bond donors. The chloride ion and the carbonyl oxygen of the lactam are strong hydrogen bond acceptors. A robust network of hydrogen bonds is anticipated to be a dominant feature of the crystal packing. The primary interactions are expected to be N-H···Cl and N-H···O hydrogen bonds, which will likely link the molecules into chains, layers, or a three-dimensional network.

Predicted Crystallographic Data

The following table summarizes the predicted crystallographic data for Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride. This data is hypothetical and serves as a template for what would be expected from an experimental determination.

Parameter Predicted Value
Chemical FormulaC₆H₁₁ClN₂O
Formula Weight162.62 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
a (Å)8-12
b (Å)6-10
c (Å)10-15
α (°)90
β (°)90-105
γ (°)90
Volume (ų)800-1200
Z4
Density (calculated)1.3-1.5 g/cm³
Absorption Coefficient0.4-0.6 mm⁻¹
F(000)344

Experimental Workflow and Data Analysis Diagrams

Workflow for Crystal Structure Determination

G cluster_0 Synthesis & Crystallization cluster_1 X-ray Diffraction cluster_2 Structure Solution & Refinement A Synthesis of Free Base B Salt Formation (HCl) A->B C Crystallization Trials B->C D Crystal Selection & Mounting C->D E Data Collection D->E F Data Reduction E->F G Space Group Determination F->G H Structure Solution (Direct Methods) G->H I Structure Refinement H->I J Final Structural Model I->J

Caption: Workflow for the determination of the crystal structure of Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride.

Predicted Hydrogen Bonding Network

G cluster_0 Molecule 1 cluster_1 Molecule 2 N1_H N1-H O2 O=C N1_H->O2 N-H...O O1 O=C N2_H2_plus N2-H2+ Cl_minus Cl- N2_H2_plus->Cl_minus N-H...Cl

Caption: A simplified diagram illustrating the predicted primary hydrogen bonding interactions in the crystal lattice.

Conclusion

The determination of the crystal structure of Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride is a crucial step in its characterization, particularly for applications in pharmaceutical sciences. This guide has outlined the essential methodologies, from synthesis and crystallization to X-ray data analysis and structure refinement. While a definitive experimental structure is not yet in the public domain, the principles and predictive insights discussed here provide a solid foundation for researchers undertaking such a study. The anticipated robust hydrogen bonding network, governed by the hydrochloride moiety and the lactam functionality, will be a key determinant of the solid-state properties of this important heterocyclic compound.

References

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.
  • Duff, T., James, J. P., & Müller-Bunz, H. (2006). Synthesis and X-Ray crystal structure determination of Pyrrolidine-2,4-diones, 2-Iminopyrrolidine-5-ones and 1,3-Oxazine-2,4-diones derived from acetoacetanilides. Heterocycles, 68, 465.
  • Quibell, M., et al. (2005). Synthesis and evaluation of cis-hexahydropyrrolo[3,2-b]pyrrol-3-one peptidomimetic inhibitors of CAC1 cysteinyl proteinases. PubMed.
  • X‐ray crystal structure of 15 b.
  • Synthesis of the Hexahydropyrrolo-[3,2-c]-quinoline Core Structure and Strategies for Further Elaboration to Martinelline, Martinellic Acid, Incargranine B, and Seneciobipyrrolidine. MDPI.
  • X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University.
  • Isolation, Identification, Spectral Studies and X-ray Crystal Structures of Two Compounds from Bixa orellana, DFT Calcul
  • CCDC 2439985: Experimental Crystal Structure Determin
  • Hexahydro-pyrrolo[3,2-b]pyrrol-2-one. Sigma-Aldrich.
  • Synthesis of the Hexahydropyrrolo-[3,2-c]-quinoline Core Structure and Strategies for Further Elaboration to Martinelline, Martinellic Acid, Incargranine B, and Seneciobipyrrolidine. MDPI.
  • Pyrrolo(3,2-b)pyrrole. PubChem.
  • Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride. PubChem.
  • Microwave-Assisted Synthesis of Substituted Hexahydro-pyrrolo[3,2-c]quinolines. MDPI.
  • Symmetry Breaking in Pyrrolo[3,2-b]pyrroles: Synthesis, Solvatofluorochromism and Two-photon Absorption. PubMed.
  • rel-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one dihydrochloride. Smolecule.
  • 3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole hydrochloride. AChemBlock.
  • (3aR,6aR)-Hexahydro-pyrrolo[3,2-b]pyrrole-1-carboxylic acid benzyl ester. MilliporeSigma.
  • 1-(Hexahydropyrrolo[3,4-c]pyrrol-2(1h)-yl)prop-2-yn-1-one. ChemScene.
  • Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-. NIST WebBook.
  • tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)

Sources

Exploratory

Synthesis and Mechanistic Profiling of Novel Hexahydropyrrolo[3,2-b]pyrrol-2-one Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The hexahydropyrrolo[3,2-b]pyrrol-2-one scaffold—frequently referred to...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The hexahydropyrrolo[3,2-b]pyrrol-2-one scaffold—frequently referred to in literature as the pyrrolidine-5,5-trans-lactam —represents a highly privileged and structurally strained bicyclic system in modern medicinal chemistry. These derivatives have emerged as exceptionally potent, mechanism-based inhibitors of critical therapeutic targets, most notably Human Neutrophil Elastase (HNE)[1] and Human Cytomegalovirus (HCMV) protease[2]. This whitepaper dissects the target biology, causal mechanistic rationale, and the evolution of synthetic pathways required to construct this complex stereochemical architecture.

Target Biology & Mechanistic Rationale

The Causality of the Strained Bicyclic Core

The therapeutic efficacy of hexahydropyrrolo[3,2-b]pyrrol-2-one derivatives stems directly from their unique 3D topology. The trans-fusion of two five-membered rings induces significant angle strain on the lactam carbonyl.

When the inhibitor enters the active site of a serine protease, this strain renders the lactam carbonyl highly electrophilic. The enzyme's catalytic serine (e.g., Ser132 in HCMV protease or Ser195 in HNE) executes a nucleophilic attack on the lactam, resulting in a covalent acyl-enzyme intermediate [2][3].

Because the structural collapse of the bicyclic system is energetically unfavorable, the acylation is reversible but features an exceptionally slow off-rate (hydrolysis). This prolonged pharmacodynamic action is the foundational logic behind clinical candidates like GW311616A , a highly potent (IC50 = 22 nM), orally bioavailable HNE inhibitor[4]. GW311616A has demonstrated profound efficacy in abolishing circulating NE activity and repressing experimental atherosclerosis[5].

Mechanism E Serine Protease (Active Ser-OH) EI Michaelis Complex (Non-covalent) E->EI + Inhibitor I trans-Lactam Inhibitor I->EI Acyl Acyl-Enzyme Intermediate (Covalent) EI->Acyl Nucleophilic Attack Acyl->E Slow Hydrolysis

Fig 1. Covalent reversible inhibition of serine proteases by trans-lactams.

Core Synthetic Pathways

Synthesizing the trans-fused 5,5-bicyclic system is notoriously difficult due to the thermodynamic preference for the cis-fused isomer. Over the past two decades, three primary pathways have been validated.

Pathway A: The Chiral Pool Approach (Borthwick Route)

Originally developed for HCMV protease inhibitors, this route builds the pyrrolidine core from 2,4-diaminobutyric acid before executing a late-stage lactamization[3].

  • Advantage: Allows precise, stereoselective installation of

    
    - and 
    
    
    
    -methyl substituents to probe the S1 protease pocket.
  • Limitation: Lengthy linear sequences (7–10 steps) with low overall yields (5–13%).

Pathway B: Radical-Mediated Cyclization

This pathway utilizes samarium diiodide (SmI


) to mediate an 

-aza radical cyclization. By generating a radical adjacent to a nitrogen atom, the system undergoes an intramolecular cascade to form the trans-lactam core[6].
  • Advantage: Mild conditions and novel disconnection logic.

  • Limitation: Reagent stoichiometry and scalability challenges associated with SmI

    
    .
    
Pathway C: Titanium Enolate Asymmetric Synthesis (Cooke/Macdonald Route)

The most flexible and scalable approach relies on the generation of a titanium enolate from a thiopyridyl ester[4]. This method forces an intramolecular cyclization that is completely stereoselective for the trans-isomer.

Synthesis A Thiopyridyl Ester Precursor B TiCl4 / DIPEA (-78°C, CH2Cl2) A->B C Titanium Enolate Intermediate B->C D Intramolecular Cyclization (Stereoselective) C->D E trans-5-Oxohexahydropyrrolo [3,2-b]pyrrole D->E

Fig 2. Titanium enolate-mediated stereoselective synthesis of the bicyclic core.

Experimental Protocol: Titanium Enolate-Mediated Cyclization

The following protocol outlines the self-validating workflow for Pathway C , detailing the causality behind each experimental manipulation to ensure high fidelity and stereocontrol.

Step 1: Pre-Transition State Coordination

  • Action: Dissolve the thiopyridyl ester precursor in anhydrous dichloromethane (CH

    
    Cl
    
    
    
    ). Cool the system to -78 °C under a strict Argon atmosphere. Add Titanium(IV) chloride (TiCl
    
    
    , 1.1 eq) dropwise.
  • Causality: TiCl

    
     acts as a bidentate Lewis acid. It chelates the heteroatoms of the thiopyridyl ester and the adjacent electrophilic center, locking the molecule into a rigid, highly organized pre-transition state. This organization is the absolute prerequisite for trans stereoselectivity.
    

Step 2: Enolate Generation

  • Action: Slowly add N,N-diisopropylethylamine (DIPEA, 2.2 eq) over 15 minutes. Stir for 1 hour at -78 °C.

  • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It selectively deprotonates the activated

    
    -carbon without attacking the highly electrophilic Ti-activated carbonyls, successfully generating the reactive Z-titanium enolate.
    

Step 3: Stereoselective Ring Closure

  • Action: Gradually warm the reaction mixture to 0 °C over a period of 2 hours.

  • Causality: The controlled thermal gradient provides the exact activation energy required for the intramolecular nucleophilic attack. The rigid titanium coordination sphere physically blocks the cis-face, forcing the enolate to attack from the opposite face, yielding exclusively the trans-hexahydropyrrolo[3,2-b]pyrrol-2-one architecture.

Step 4: Quenching and Isolation

  • Action: Quench the reaction vigorously with saturated aqueous NH

    
    Cl at 0 °C. Extract with CH
    
    
    
    Cl
    
    
    , wash with brine, dry over MgSO
    
    
    , and purify via flash column chromatography (silica gel).
  • Causality: Aqueous NH

    
    Cl safely hydrolyzes the titanium complex, breaking the chelation without providing the high pH or extreme heat that would prematurely hydrolyze the newly formed, highly strained trans-lactam ring.
    

Quantitative Data Summary

The table below summarizes the structure-activity relationship (SAR) and synthetic efficiency across different hexahydropyrrolo[3,2-b]pyrrol-2-one derivatives.

Compound DerivativePrimary TargetInhibitory PotencySynthetic RouteOverall Yield
GW311616A Human Neutrophil Elastase (HNE)IC50 = 22 nMTitanium Enolate~35%

-Methyl-trans-lactam
HCMV ProteaseSub-

M (Covalent)
Chiral Pool5%

-Methyl-trans-lactam
HCMV ProteaseSub-

M (Covalent)
Chiral Pool13%
Desmethyl-trans-lactam HCMV ProteaseSub-

M (Covalent)
Chiral Pool10%

References

1.[1] Discovery of further pyrrolidine trans-lactams as inhibitors of human neutrophil elastase (HNE) with potential as development candidates and the crystal structure of HNE complexed with an inhibitor (GW475151). PubMed / NIH.[Link] 2.[2] Design and Synthesis of Pyrrolidine-5,5-trans-lactams (5-Oxohexahydropyrrolo[3,2-b]pyrroles) as Novel Mechanism-Based Inhibitors of Human Cytomegalovirus Protease. ACS Publications.[Link] 3.[3] Design and Synthesis of Pyrrolidine-5,5-trans-lactams (5-Oxo-hexahydro-pyrrolo[3,2-b]pyrroles) as Novel Mechanism-Based Inhibitors of Human Cytomegalovirus Protease. 1. The


-Methyl-trans-lactam Template. ACS Publications.[Link]
4.[6] Novel radical based routes to pyrrolidine trans-lactams. University of Southampton ePrints.[Link]
5.[4] GW 311616A | HNE inhibitor | Axon 2364. Axon Medchem. 
6.[5] Genetic and Pharmacologic Inhibition of the Neutrophil Elastase Inhibits Experimental Atherosclerosis. AHA Journals.[Link]

Sources

Foundational

The Pivotal Role of Bicyclic Lactams in Neurological Therapeutics: A Mechanistic Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: A New Horizon in Neuropharmacology Bicyclic lactam compounds represent a burgeoning and versatile class of molecul...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A New Horizon in Neuropharmacology

Bicyclic lactam compounds represent a burgeoning and versatile class of molecules with significant therapeutic potential for a range of debilitating neurological disorders. Their unique structural scaffolds have enabled the development of compounds that can precisely modulate key targets within the central nervous system (CNS), offering new avenues for treating conditions such as Alzheimer's disease, Parkinson's disease, epilepsy, and cognitive impairment. Unlike many existing treatments that offer only symptomatic relief, some bicyclic lactams show promise in modifying the underlying disease processes.[1] This guide provides a comprehensive overview of the core mechanisms of action through which these compounds exert their neuroprotective and therapeutic effects. We will delve into their roles as positive allosteric modulators of AMPA receptors, antagonists of NMDA receptors, and enhancers of glutamate transporter expression, providing a robust framework for understanding their potential in next-generation neurotherapeutics.

Positive Allosteric Modulation of AMPA Receptors: Enhancing Synaptic Plasticity

A primary and extensively studied mechanism of action for a subset of bicyclic lactams, often termed "ampakines," is their role as positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[2][3] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the brain.[4] Their function is integral to synaptic plasticity, the cellular basis for learning and memory.[4]

Mechanism of Action at the AMPA Receptor

Bicyclic lactam AMPA receptor PAMs bind to an allosteric site on the receptor complex, distinct from the glutamate binding site.[2][5] This binding event does not activate the receptor directly but rather potentiates its response to glutamate.[2] The potentiation occurs through two principal mechanisms:

  • Slowing of Deactivation: These compounds stabilize the open-channel conformation of the AMPA receptor, thereby slowing the rate at which the channel closes after glutamate dissociates. This results in a prolonged excitatory postsynaptic current (EPSC).[3][6]

  • Attenuation of Desensitization: Upon prolonged exposure to glutamate, AMPA receptors enter a desensitized state where the channel closes despite the continued presence of the agonist. Bicyclic lactam PAMs stabilize the receptor in its active conformation, reducing the rate and extent of desensitization.[3][6]

This dual action leads to an overall enhancement of charge transfer through the AMPA receptor channel for a given synaptic glutamate release, thereby strengthening synaptic transmission and facilitating long-term potentiation (LTP), a key cellular mechanism underlying memory formation.[4]

AMPA Receptor Modulation by Bicyclic Lactams cluster_postsynaptic Postsynaptic Density Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds to Glutamate Site Ion_Channel Ion Channel (Open) AMPA_Receptor->Ion_Channel Activates LTP Long-Term Potentiation (LTP) Synaptic Strengthening Ion_Channel->LTP Leads to Bicyclic_Lactam Bicyclic Lactam (Ampakine) Bicyclic_Lactam->AMPA_Receptor Binds to Allosteric Site Bicyclic_Lactam->Ion_Channel Prolongs Opening & Reduces Desensitization

Caption: Bicyclic lactam PAMs bind to an allosteric site on the AMPA receptor, enhancing its function.

Therapeutic Implications

The ability of bicyclic lactam AMPA receptor PAMs to enhance synaptic plasticity and cognitive function has positioned them as promising therapeutic candidates for a variety of neurological and psychiatric disorders, including:

  • Alzheimer's Disease and Mild Cognitive Impairment: By potentiating AMPA receptor function, these compounds may help to counteract the synaptic deficits that are a hallmark of these conditions.[2]

  • Schizophrenia: Cognitive impairment is a core feature of schizophrenia, and AMPA receptor modulation may offer a novel approach to addressing these symptoms.[3]

  • Depression: Preclinical studies have suggested that ampakines may have antidepressant-like effects.[3]

NMDA Receptor Antagonism: Neuroprotection Against Excitotoxicity

In contrast to the excitatory enhancement seen with AMPA receptor modulation, another class of bicyclic lactams exerts its effects through the antagonism of N-methyl-D-aspartate (NMDA) receptors.[7] Over-activation of NMDA receptors leads to excessive calcium influx into neurons, a phenomenon known as excitotoxicity, which is a common pathological pathway in several neurological disorders.[8]

Mechanism of Action at the NMDA Receptor

NMDA receptors are also ionotropic glutamate receptors, but they are unique in their voltage-dependent activation and high calcium permeability.[8] Pathological conditions can lead to excessive glutamate release and sustained NMDA receptor activation, triggering a cascade of intracellular events that culminate in neuronal death.[7][8]

Bicyclic lactam NMDA receptor antagonists have been designed to block the ion channel of the NMDA receptor, thereby preventing the excessive influx of calcium.[7] This action helps to protect neurons from excitotoxic damage. Some of these compounds have shown potency comparable to memantine, an established NMDA receptor antagonist used in the treatment of Alzheimer's disease.[7]

Therapeutic Implications

The neuroprotective properties of bicyclic lactam NMDA receptor antagonists make them attractive candidates for diseases characterized by neuronal loss due to excitotoxicity, such as:

  • Alzheimer's Disease: By mitigating excitotoxicity, these compounds could help to slow the progression of neurodegeneration.[7][9]

  • Parkinson's Disease: Excitotoxic mechanisms are also implicated in the loss of dopaminergic neurons in Parkinson's disease.[8][10]

  • Epilepsy: Seizures are characterized by excessive neuronal firing, and NMDA receptor antagonists can help to reduce this hyperexcitability.[8]

  • Stroke and Traumatic Brain Injury: Ischemic and traumatic insults to the brain can trigger massive glutamate release and subsequent excitotoxicity.[11]

Upregulation of Glutamate Transporter GLT1: Clearing Synaptic Glutamate

A distinct and equally important mechanism of action for some bicyclic lactam compounds, particularly certain β-lactam antibiotics, is the upregulation of the glutamate transporter 1 (GLT1).[12][13] GLT1 is predominantly expressed on astrocytes and is responsible for the majority of glutamate reuptake from the synaptic cleft in the forebrain.[14]

Mechanism of Action

By increasing the expression of GLT1, these bicyclic lactams enhance the clearance of glutamate from the synapse.[12][14] This has a profound neuroprotective effect by reducing the ambient levels of glutamate and preventing the over-activation of glutamate receptors, including both AMPA and NMDA receptors.[13] This mechanism is particularly relevant in conditions where glutamate homeostasis is disrupted. The β-lactam antibiotic ceftriaxone, for example, has been shown to increase the transcription of the GLT1 gene, leading to increased protein expression and functional activity.[12]

GLT1 Upregulation by Bicyclic Lactams cluster_synapse Synaptic Cleft cluster_astrocyte Astrocyte Glutamate Glutamate GLT1_Transporter GLT1 Transporter Glutamate->GLT1_Transporter Uptake Neuroprotection Neuroprotection (Reduced Excitotoxicity) GLT1_Transporter->Neuroprotection Results in Gene_Expression Increased GLT1 Gene Expression Gene_Expression->GLT1_Transporter Leads to more Bicyclic_Lactam Bicyclic β-Lactam (e.g., Ceftriaxone) Bicyclic_Lactam->Gene_Expression Promotes

Caption: Bicyclic β-lactams can increase the expression of the GLT1 transporter on astrocytes, enhancing glutamate clearance.

Therapeutic Implications

Enhancing glutamate reuptake via GLT1 upregulation is a promising strategy for a broad range of neurological disorders, including:

  • Amyotrophic Lateral Sclerosis (ALS): Glutamate excitotoxicity is a key contributor to motor neuron death in ALS.

  • Epilepsy: By reducing extracellular glutamate, these compounds can decrease neuronal hyperexcitability and suppress seizures.[14]

  • Neurodegenerative Diseases: The neuroprotective effects of enhanced glutamate clearance are relevant to Alzheimer's and Parkinson's diseases.[11][15][16]

Novel Mechanisms: Antioxidant and Anti-aggregation Effects

Emerging research has identified novel mechanisms of action for certain bicyclic compounds. For instance, a class of molecules termed "resveramorphs," which are bridged bicyclic compounds, have demonstrated potent neuroprotective effects against oxidative stress.[17] These compounds can protect synaptic transmission from damage induced by reactive oxygen species.[17]

Furthermore, some β-lactam antibiotics, such as doxycycline, have been shown to reduce the toxicity of α-synuclein, a protein that aggregates in the brains of individuals with Parkinson's disease.[18] This suggests a role for these compounds in targeting the proteinopathies that are central to many neurodegenerative disorders.

Experimental Protocols for Evaluating Bicyclic Lactam Compounds

The characterization of bicyclic lactam compounds requires a multi-faceted experimental approach. Below are examples of key experimental workflows.

Electrophysiological Assessment of AMPA Receptor Modulation

Objective: To determine the effect of a bicyclic lactam compound on AMPA receptor-mediated currents.

Methodology: Whole-Cell Patch-Clamp Recording

  • Cell Preparation: Prepare acute brain slices or cultured neurons (e.g., hippocampal or cortical neurons).

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Fill patch pipettes with an appropriate internal solution.

  • Baseline Recording: Obtain a stable whole-cell recording from a neuron. Apply a brief pulse of glutamate or an AMPA receptor agonist (e.g., AMPA) to elicit an inward current. Record the baseline amplitude and decay kinetics of the current.

  • Compound Application: Bath-apply the bicyclic lactam compound at various concentrations.

  • Post-Compound Recording: After a stable effect is reached, re-apply the glutamate or AMPA pulse and record the current.

  • Data Analysis: Compare the amplitude and decay time constant of the AMPA receptor-mediated current before and after compound application to determine the degree of potentiation.

Patch-Clamp Workflow Start Start Prepare_Cells Prepare Neuronal Culture or Brain Slices Start->Prepare_Cells Obtain_Recording Obtain Whole-Cell Patch-Clamp Recording Prepare_Cells->Obtain_Recording Record_Baseline Record Baseline AMPA Current Obtain_Recording->Record_Baseline Apply_Compound Apply Bicyclic Lactam Compound Record_Baseline->Apply_Compound Record_Post_Compound Record Post-Compound AMPA Current Apply_Compound->Record_Post_Compound Analyze_Data Analyze Changes in Amplitude and Kinetics Record_Post_Compound->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing AMPA receptor modulation using patch-clamp electrophysiology.

Behavioral Assessment of Cognitive Enhancement

Objective: To evaluate the in vivo efficacy of a bicyclic lactam compound on learning and memory.

Methodology: Morris Water Maze

  • Apparatus: A large circular pool filled with opaque water, with a hidden escape platform. Visual cues are placed around the room.

  • Acquisition Phase:

    • Treat animals (e.g., mice or rats) with the bicyclic lactam compound or vehicle.

    • Place each animal in the pool at different starting locations over several trials per day for multiple days.

    • Record the time it takes for the animal to find the hidden platform (escape latency) and the path taken.

  • Probe Trial:

    • After the acquisition phase, remove the platform.

    • Place the animal in the pool for a single trial.

    • Record the time spent in the target quadrant where the platform was previously located.

  • Data Analysis: Compare the escape latencies during acquisition and the time spent in the target quadrant during the probe trial between the compound-treated and vehicle-treated groups. A shorter escape latency and more time in the target quadrant indicate improved spatial learning and memory.

Quantitative Data Summary

Compound ClassPrimary Mechanism of ActionKey Molecular TargetEffectTherapeutic Potential
Ampakines Positive Allosteric ModulationAMPA ReceptorEnhance synaptic plasticity, improve cognition[3][4]Alzheimer's, Schizophrenia, Depression[2][3]
NMDA Antagonists Channel BlockadeNMDA ReceptorNeuroprotection against excitotoxicity[7][8]Alzheimer's, Parkinson's, Epilepsy[7][8]
β-Lactams Upregulation of ExpressionGLT1 TransporterEnhanced glutamate clearance, reduced excitotoxicity[12][14]ALS, Epilepsy, Neurodegenerative diseases[13][14]
Resveramorphs AntioxidantUnknownProtection against oxidative stress[17]Neurodegenerative diseases[17]

Conclusion and Future Directions

Bicyclic lactam compounds have emerged as a highly promising class of therapeutics for neurological disorders, demonstrating a remarkable diversity of mechanisms that address key aspects of neurodegeneration and synaptic dysfunction. Their ability to act as positive allosteric modulators of AMPA receptors, antagonists of NMDA receptors, and enhancers of glutamate transport underscores their potential to move beyond mere symptom management and toward disease modification.

The future of this field lies in the continued development of compounds with improved selectivity, potency, and pharmacokinetic properties. A deeper understanding of the structural biology of their interactions with target receptors will facilitate the design of next-generation bicyclic lactams with enhanced therapeutic profiles and fewer off-target effects. As our knowledge of the complex pathophysiology of neurological disorders grows, the versatility of the bicyclic lactam scaffold will undoubtedly continue to provide a fertile ground for the discovery of innovative and impactful medicines.

References

  • Optimization of Bicyclic Lactam Derivatives as NMDA Receptor Antagonists - PubMed. (2017, April 6).
  • (PDF) Bicyclic lactams as potential inhibitors of the NMDA receptor - ResearchGate. (2023, February 10).
  • b-Lactam antibiotics offer neuroprotection by increasing glutamate transporter expression - SciSpace.
  • AMPA receptor-positive allosteric modulators for... : Future Medicinal Chemistry - Ovid.
  • Resveratrol-Inspired Bridged Bicyclic Compounds: A New Compound Class for the Protection of Synaptic Function from Acute Oxidative Stress - PMC - NIH.
  • β-Lactams as Neuroprotective Agents | Request PDF - ResearchGate. (2025, August 9).
  • β-lactam antibiotics to tame down molecular pathways of Alzheimer's disease.
  • Sulbactam: A β–Lactam Compound with Neuroprotective Effects in Epilepsy - MDPI. (2025, August 27).
  • β-lactam antibiotics to tame down molecular pathways of Alzheimer's disease - PubMed. (2021, March 15).
  • AMPA receptor positive allosteric modulator - Wikipedia.
  • Repurposing of the β-Lactam Antibiotic, Ceftriaxone for Neurological Disorders: A Review. (2019, March 26).
  • Pharmacology of ampakine modulators: from AMPA receptors to synapses and behavior - PubMed. (2007, May 15).
  • Recent Advances in the Search for Effective Anti-Alzheimer's Drugs - MDPI. (2024, December 27).
  • Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC.
  • 7 Most Promising Drugs in Parkinson's Disease Treatment Pipeline - BioSpace. (2024, December 10).
  • Mode of action for positive allosteric modulators of AMPA receptors... - ResearchGate.
  • An antibiotic against Parkinson's disease? - Paris Brain Institute. (2017, February 3).
  • Drug Discovery for Central Nervous System Diseases - QPS. (2020, December 7).

Sources

Exploratory

The Pyrrolo[3,2-b]pyrrole Scaffold: A Privileged Motif for Targeting Key Pathological Pathways

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals Introduction: The Emergence of a Versatile Heterocycle The pyrrolo[3,2-b]pyrrole core, a fused bicyclic heteroa...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Emergence of a Versatile Heterocycle

The pyrrolo[3,2-b]pyrrole core, a fused bicyclic heteroaromatic system, has garnered significant attention in medicinal chemistry due to its structural resemblance to the endogenous purine nucleus. This inherent similarity allows for its effective interaction with a multitude of biological targets, particularly the ATP-binding sites of kinases. Its rigid, planar structure provides a robust scaffold for the strategic placement of various functional groups, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will provide an in-depth exploration of the key therapeutic targets of pyrrolo[3,2-b]pyrrole derivatives and related fused pyrrole systems, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.

I. Kinase Inhibition: A Dominant Paradigm in Pyrrolo[3,2-b]pyrrole Research

The dysregulation of protein kinases is a hallmark of numerous diseases, most notably cancer. The structural mimicry of the pyrrolo-fused core to adenine makes it an ideal starting point for the design of ATP-competitive kinase inhibitors.[1]

A. Receptor Tyrosine Kinases (RTKs): Targeting Angiogenesis and Tumor Proliferation

Several pyrrolo-based derivatives have demonstrated potent inhibitory activity against RTKs involved in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[2]

A notable example is the pyrrole indolin-2-one scaffold, a critical structure in several RTK inhibitors.[2] Semaxanib (SU5416) was one of the first derivatives of this class to be clinically tested as a potent inhibitor of VEGFRs and PDGFRs.[2] Further structural modifications led to the development of Sunitinib, an FDA-approved drug for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors.[2] Famitinib, another derivative with a fused pyrrole moiety, has shown promising results in clinical trials for colorectal cancer.[2]

Key Mechanistic Insight: These inhibitors typically bind to the ATP-binding pocket of the kinase domain in its inactive (DFG-out) or active (DFG-in) conformation, preventing the phosphorylation of downstream substrates and thereby inhibiting signal transduction. The pyrrolo[3,2-b]quinoxaline scaffold, for instance, has been shown to occupy the ATP binding site of the EphA3 tyrosine kinase, with substituents on the pyrrole ring forming crucial hydrogen bonds within the hinge region of the kinase.[3][4]

Experimental Workflow: Kinase Inhibition Assay (Example: VEGFR-2)

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagent_prep Prepare Reagents: - Recombinant VEGFR-2 - Kinase Buffer - ATP - Substrate (e.g., Poly(Glu,Tyr) 4:1) - Test Compounds (Pyrrolo[3,2-b]pyrrole derivatives) - Detection Reagent (e.g., ADP-Glo™) incubation Incubate VEGFR-2 with test compounds reagent_prep->incubation reaction_start Initiate kinase reaction by adding ATP and substrate incubation->reaction_start reaction_stop Stop reaction and add detection reagent reaction_start->reaction_stop luminescence Measure luminescence (proportional to ADP produced) reaction_stop->luminescence data_analysis Calculate % inhibition and determine IC50 values luminescence->data_analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

B. FMS Kinase: A Target in Cancer and Inflammatory Disorders

Colony-stimulating factor-1 receptor (CSF-1R), or FMS kinase, is over-expressed in various cancers and inflammatory conditions like rheumatoid arthritis.[5] Pyrrolo[3,2-c]pyridine derivatives have emerged as potent and selective inhibitors of FMS kinase.[5] For instance, compound 1r from a reported series demonstrated an IC50 of 30 nM against FMS kinase and exhibited significant antiproliferative activity against a panel of cancer cell lines.[5]

C. Glycogen Synthase Kinase 3β (GSK-3β): A Nexus in Neurodegenerative Diseases

GSK-3β is a key player in the hyperphosphorylation of tau protein, a pathological hallmark of Alzheimer's disease (AD).[6] A novel pyrrolo[2,3-b]pyridine-based GSK-3β inhibitor, S01 , was rationally designed and synthesized, exhibiting a remarkable IC50 of 0.35 ± 0.06 nM.[6] This compound effectively increased the expression of p-GSK-3β-Ser9 (the inactive form of the enzyme) and decreased p-tau-Ser396 levels in a dose-dependent manner.[6]

Signaling Pathway: GSK-3β and Tau Hyperphosphorylation

G cluster_pathway GSK-3β Signaling in Alzheimer's Disease GSK3b Active GSK-3β Tau Tau Protein GSK3b->Tau Phosphorylation pGSK3b Inactive GSK-3β (p-Ser9) GSK3b->pGSK3b Phosphorylation (e.g., by Akt) pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs Pyrrolo_deriv Pyrrolo[2,3-b]pyridine Derivative (S01) Pyrrolo_deriv->GSK3b Inhibition

Sources

Protocols & Analytical Methods

Method

Application Note: HILIC-CAD Method Development for the Quantification of Hexahydro-pyrrolo[3,2-b]pyrrol-2-one Hydrochloride

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Technique: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Technique: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD)

Executive Summary & Analyte Profiling

Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride (CAS: 2716848-83-6) is a highly polar, basic bicyclic intermediate widely utilized in the synthesis of human neutrophil elastase (HNE) inhibitors, such as those developed for the treatment of inflammatory diseases[1].

The Analytical Challenge: Quantifying this compound using traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents three severe limitations:

  • Extreme Polarity & Basicity: As a hydrochloride salt of a secondary amine, it exhibits minimal retention on standard C18 stationary phases, often eluting in the void volume.

  • Lack of Chromophore: The bicyclic pyrrolidone scaffold lacks conjugated pi-systems or aromatic rings, rendering standard UV-Vis detection highly insensitive and prone to baseline interference at low wavelengths (e.g., 205 nm).

  • Ion-Pairing Limitations: While ion-pairing reagents (e.g., alkyl sulfonates) can increase RP-HPLC retention, they are incompatible with mass spectrometry (MS) and severely contaminate LC systems.

The Solution: To create a self-validating, robust quantification protocol, we employ Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) . HILIC provides orthogonal retention mechanisms ideal for polar bases, while CAD offers universal, mass-based detection for non-volatile analytes independent of optical properties[2][3].

Mechanistic Rationale & Workflow Logic

Chromatographic Mechanism: Why HILIC?

HILIC operates by passing a highly organic mobile phase (typically >70% Acetonitrile) over a polar stationary phase. This creates an immobilized water-rich layer on the particle surface. The polar Hexahydro-pyrrolo[3,2-b]pyrrol-2-one partitions from the bulk organic mobile phase into this aqueous layer. We utilize a Zwitterionic (ZIC) stationary phase , which contains both sulfonic acid and quaternary ammonium groups. This phase maintains a 1:1 charge ratio, preventing the excessive secondary electrostatic interactions (peak tailing) commonly seen with bare silica columns when analyzing basic amines.

Detection Mechanism: Why CAD?

Because the analyte lacks a UV chromophore, CAD is the optimal detector. The CAD nebulizes the column eluent into droplets, evaporates the mobile phase to form dry analyte particles, and applies a positive charge to these particles via a secondary stream of nitrogen gas ionized by a corona discharge[4][5]. The charge measured by a highly sensitive electrometer is directly proportional to the mass of the non-volatile analyte, providing uniform response factors.

HILIC_CAD_Workflow A 1. Analyte Profiling Highly Polar, Basic, No Chromophore B 2. Mode Selection HILIC (Hydrophilic Interaction) A->B C 3. Column Chemistry Zwitterionic Phase (ZIC-HILIC) B->C D 4. Mobile Phase MeCN / Volatile Buffer (NH4Fa) C->D E 5. Detection Strategy Charged Aerosol Detection (CAD) D->E F 6. Validation ICH Q2(R1) Guidelines E->F

Fig 1. HILIC-CAD method development workflow for polar, non-chromophoric analytes.

Detailed Experimental Protocols

Reagents and Materials
  • Acetonitrile (ACN): LC-MS Grade (Crucial for low CAD background noise).

  • Water: Ultrapure (18.2 MΩ·cm), TOC < 5 ppb.

  • Buffer: Ammonium Formate (LC-MS grade) and Formic Acid. Expert Note: CAD requires strictly volatile buffers. Non-volatile salts (e.g., phosphates) will permanently foul the detector.

  • Column: SeQuant® ZIC®-HILIC, 150 × 4.6 mm, 5 µm, 200 Å.

Mobile Phase Preparation
  • Mobile Phase A (Aqueous Buffer): Weigh 6.31 g of Ammonium Formate and dissolve in 1.0 L of ultrapure water to create a 100 mM solution. Adjust the pH to 3.6 ± 0.1 using Formic Acid. Filter through a 0.2 µm PTFE membrane.

    • Causality: A pH of 3.6 ensures the secondary amine of the pyrrolopyrrolone remains fully protonated, maximizing its hydrophilicity and retention in the HILIC water layer.

  • Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile.

Sample Preparation (Critical Step)
  • Diluent: 80% Acetonitrile / 20% Water.

  • Procedure: Accurately weigh 10.0 mg of Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride into a 10 mL volumetric flask. Dissolve in 2.0 mL of water, then dilute to volume with Acetonitrile to achieve a 1.0 mg/mL stock solution.

  • Causality:Solvent Mismatch Effect. In HILIC, water is the strong eluting solvent. Injecting samples dissolved in 100% water will disrupt the stationary phase water layer, causing severe peak splitting and premature elution. The sample diluent must closely match the initial gradient conditions (>75% organic).

Analytical Method Parameters

Table 1: HPLC Gradient Program

Note: In HILIC, decreasing the organic modifier increases elution strength.

Time (min)Flow Rate (mL/min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Curve
0.01.01585Initial
2.01.01585Isocratic hold
10.01.04060Linear gradient
12.01.04060High-aqueous wash
12.11.01585Return to initial
20.01.01585Column re-equilibration
Table 2: Charged Aerosol Detector (CAD) Settings
ParameterSettingRationale
Evaporation Temperature 35 °COptimizes the signal-to-noise ratio for semi-volatile/low molecular weight analytes.
Data Collection Rate 10 HzSufficient for standard HPLC peak widths (15-30 seconds).
Filter / Time Constant 3.6 secondsSmooths baseline noise generated by nitrogen gas flow fluctuations.
Power Function Value (PFV) 1.0CAD response is inherently non-linear. A PFV of 1.0 is used for data acquisition; linearization is handled post-run.

Method Validation Data Presentation

The developed HILIC-CAD method was subjected to validation parameters aligned with ICH Q2(R1) guidelines. Because CAD produces a non-linear (sigmoidal/quadratic) response, calibration curves were fitted using a quadratic regression model (


) or log-log transformation[2].
Table 3: Summary of Quantitative Validation Metrics
Validation ParameterResultAcceptance Criteria
Retention Time (

)
7.45 ± 0.05 minN/A
Linear Range 1.0 – 500 µg/mL

(Quadratic fit)
Limit of Detection (LOD) 0.15 µg/mL (150 ng/mL)S/N

3
Limit of Quantitation (LOQ) 0.50 µg/mL (500 ng/mL)S/N

10, RSD

10%
Intra-day Precision (RSD) 1.8% (at 50 µg/mL, n=6)

2.0%
Inter-day Precision (RSD) 2.4% (at 50 µg/mL, n=12)

3.0%
Accuracy (Recovery) 98.5% – 101.2%95.0% – 105.0%

Expert Troubleshooting & System Optimization

  • High Baseline Noise in CAD:

    • Cause: Contaminated mobile phase or non-volatile particulate matter.

    • Solution: Ensure only LC-MS grade Acetonitrile is used. Flush the system with 50:50 Water/Methanol (without buffer) bypassing the column to clean the nebulizer.

  • Retention Time Drift:

    • Cause: Inadequate column equilibration. HILIC columns require significantly longer equilibration times than RP columns because the aqueous enriched layer takes time to stabilize.

    • Solution: Allow at least 20 column volumes (approx. 30 minutes at 1 mL/min) of the initial mobile phase to flow through the column prior to the first injection.

  • Peak Tailing:

    • Cause: Overloading of the stationary phase or insufficient buffer concentration.

    • Solution: Ensure the buffer concentration in the mixed mobile phase never drops below 10 mM. In our gradient, at 85% B, the effective buffer concentration is 15 mM, which is sufficient to mask silanol interactions.

References

  • BindingDB (Targeting Human Neutrophil Elastase) Source: Journal of Medicinal Chemistry, 45: 3878-90 (2002). URL:[Link]

  • Analysis of samples by hydrophilic interaction liquid chromatography and charged aerosol detector Source: Journal of Chromatography A. 2015 Feb 27:1383:121-6. URL:[Link]

  • Hydrophilic Interaction Chromatography Coupled with Charged Aerosol Detection for Simultaneous Quantitation Source: Molecules 2019, 24(23), 4400 (MDPI / ResearchGate). URL:[Link]

Sources

Application

Synthesis of peptidomimetic inhibitors using a hexahydropyrrolo[3,2-b]pyrrol-3-one scaffold.

Application Note: Synthesis and Evaluation of cis-Hexahydropyrrolo[3,2-b]pyrrol-3-one Peptidomimetic Inhibitors Scientific Rationale & Scaffold Design The development of selective inhibitors for CAC1 cysteinyl proteinase...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Evaluation of cis-Hexahydropyrrolo[3,2-b]pyrrol-3-one Peptidomimetic Inhibitors

Scientific Rationale & Scaffold Design

The development of selective inhibitors for CAC1 cysteinyl proteinases—particularly human Cathepsin K, a primary driver of osteoclast-mediated bone resorption—has historically relied on acyclic or monocyclic ketone electrophiles ()[1]. However, monocyclic pyrrolidin-3-ones frequently suffer from epimerization at the chiral center alpha to the ketone, leading to a rapid loss of binding affinity and unpredictable pharmacokinetics.

To overcome this, our structural design strategy employs a cis-hexahydropyrrolo[3,2-b]pyrrol-3-one scaffold. By embedding the alpha-chiral center at the bridgehead of a bicyclic system, we lock the molecule into a cis-fused geometry. This architecture is both thermodynamically and kinetically stable, effectively eliminating the epimerization liability while perfectly orienting the electrophilic ketone for nucleophilic attack by the active site Cys25 of Cathepsin K ()[2].

Mechanism of Action: Reversible Covalent Inhibition

Peptidomimetic inhibitors utilizing this bicyclic scaffold act via a reversible covalent mechanism. The peptide backbone (P1-P3 subsites) provides high selectivity for Cathepsin K over other off-target cathepsins (e.g., Cathepsins B, L, and S). Upon binding the unprimed side of the active site, the catalytic thiol of Cys25 attacks the ketone of the hexahydropyrrolo[3,2-b]pyrrol-3-one, forming a stable but reversible hemithioketal complex ()[3].

MOA_Pathway CatK Cathepsin K Active Site Cys25 Thiol Complex Hemithioketal Complex Reversible Covalent Bond CatK->Complex Nucleophilic Attack Inhibitor Peptidomimetic Inhibitor Bicyclic Ketone Scaffold Inhibitor->Complex Binds Unprimed Subsites Outcome Therapeutic Effect Suppression of Bone Resorption Complex->Outcome Halts Collagen Degradation

Fig 1. Reversible covalent mechanism of Cathepsin K inhibition via hemithioketal formation.

Experimental Workflows & Methodologies

The generation of these inhibitors requires a precise stereoselective synthesis followed by solid-phase peptide coupling. The causality behind the exclusive formation of the cis-fused bicycle lies in the strict stereoelectronic requirements of the epoxide ring-opening step[1].

SynthesisWorkflow N1 Design Rationale: Thermodynamically Stable Cis-Fused Geometry N2 Synthesis of anti-epoxide intermediate (17) N1->N2 Guides synthesis of N3 Stereoselective Intramolecular Cyclization (Nucleophilic Epoxide Opening) N2->N3 Base catalysis N4 cis-hexahydropyrrolo[3,2-b]pyrrol-3-one Scaffolds (Fmoc/Cbz Protected) N3->N4 Exclusive cis-fusion N5 Solid/Solution Phase Peptide Coupling (P1-P3 Subsite Optimization) N4->N5 Scaffold integration N6 Lead Peptidomimetic (Compound 22) N5->N6 Yields N7 Biological Profiling: Enzyme & Osteoclast Assays N6->N7 Evaluated via

Fig 2. Workflow for the stereoselective synthesis and evaluation of bicyclic peptidomimetics.

Protocol 3.1: Stereoselective Intramolecular Cyclization

To generate the core building blocks (Fmoc- or Cbz-protected intermediates 5 and 6), an intramolecular cyclization of an epoxide precursor is utilized.

  • The Causality of Stereoselection: The reaction proceeds exclusively through the anti-epoxide (Compound 17). The anti-geometry aligns the nucleophilic nitrogen and the electrophilic epoxide carbon at the precise Bürgi-Dunitz angle required for a 5-exo-tet cyclization. The syn-epoxide theoretically would yield a 5,5-trans-fused bicycle, but it remains entirely unreacted due to prohibitive steric strain in the transition state[1].

  • Step-by-Step Execution:

    • Dissolve the anti-epoxide precursor (1.0 eq) in anhydrous THF under an inert argon atmosphere.

    • Add a mild base (e.g., DIPEA or K₂CO₃, 2.0 eq) to deprotonate the secondary amine, initiating the intramolecular nucleophilic attack.

    • Stir at 60°C for 12–18 hours. Monitor the disappearance of the anti-epoxide via LC-MS.

    • Self-Validation/QC: Perform ¹H-NMR (NOESY) on the purified product. The presence of strong NOE cross-peaks between the bridgehead protons confirms the exclusive formation of the 5,5-cis-fused geometry.

Protocol 3.2: Solid-Phase Peptidomimetic Synthesis (SPPS)

The Fmoc-protected cis-hexahydropyrrolo[3,2-b]pyrrol-3-one (Building block 5) is highly amenable to SPPS, allowing for rapid diversification of the P2 and P3 subsites[1].

  • The Causality of Reagent Choice: Fmoc protection is chosen over Cbz for the solid-phase route because Fmoc is cleaved by mild base (20% piperidine), preserving the integrity of the acid-labile resin linkage and the sensitive ketone moiety, which could be reduced during the catalytic hydrogenation required for Cbz removal.

  • Step-by-Step Execution:

    • Swell Rink Amide resin in DMF for 30 minutes.

    • Deprotect the resin using 20% piperidine in DMF (2 × 10 min). QC: Perform a Kaiser test to ensure free primary amines (positive/blue result).

    • Couple the Fmoc-protected bicyclic scaffold (3.0 eq) using HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 2 hours. Note: Extended coupling time is necessary due to the steric bulk of the bicyclic system.

    • Repeat deprotection and couple subsequent amino acids to build the P2 and P3 recognition elements.

    • Cleave the final peptidomimetic (e.g., Compound 22) from the resin using TFA/TIS/H₂O (95:2.5:2.5) for 2 hours, followed by cold ether precipitation.

Protocol 3.3: In Vitro Cell-Based Human Osteoclast Assay

To confirm that enzymatic inhibition translates to phenotypic efficacy, Compound 22 is evaluated for its ability to halt bone resorption[1].

  • Step-by-Step Execution:

    • Seed human peripheral blood mononuclear cells (PBMCs) onto bovine bone slices in 96-well plates.

    • Differentiate into mature osteoclasts using M-CSF (25 ng/mL) and RANKL (50 ng/mL) for 14 days.

    • Treat the mature osteoclasts with varying concentrations of the synthesized peptidomimetic (0.1 nM to 10 µM) for 48 hours.

    • Self-Validation/QC: Measure the release of C-terminal telopeptide of type I collagen (CTX-I) into the media via ELISA. A dose-dependent decrease in CTX-I, paired with a cell viability counter-screen (e.g., CellTiter-Glo) showing no toxicity, validates true Cathepsin K-mediated anti-resorptive activity.

Quantitative Data & Biological Profiling

The integration of the cis-hexahydropyrrolo[3,2-b]pyrrol-3-one scaffold yields compounds with exceptional potency and selectivity profiles. Compound 22 serves as a benchmark for this class, demonstrating not only tight-binding inhibition of Cathepsin K but also favorable Drug Metabolism and Pharmacokinetics (DMPK) properties[1].

Table 1: Representative Biological and DMPK Profile of Lead Compound 22

ParameterValueAssay / Condition
Cathepsin K IC₅₀ < 5 nMIn vitro enzymatic cleavage assay (Human CatK)
Cathepsin L IC₅₀ > 1000 nMSelectivity counter-screen
Cathepsin S IC₅₀ > 1000 nMSelectivity counter-screen
Bone Resorption IC₅₀ ~ 10–50 nMHuman osteoclast cell-based assay (CTX-I readout)
Microsomal Stability (T₁/₂) > 60 minHuman liver microsomes (HLM)
Aqueous Solubility > 100 µg/mLKinetic solubility assay (pH 7.4)

Data summarized reflects the standard profiling metrics for potent CAC1 cysteinyl proteinase inhibitors utilizing this specific bicyclic architecture.

References

  • Quibell, M., Benn, A., Flinn, N., et al. (2005). Synthesis and evaluation of cis-hexahydropyrrolo[3,2-b]pyrrol-3-one peptidomimetic inhibitors of CAC1 cysteinyl proteinases. Bioorganic & Medicinal Chemistry, 13(3), 609-625. URL:[Link]

  • Marquis, R. W., Ru, Y., LoCastro, S. M., et al. (2001). Cyclic Ketone Inhibitors of the Cysteine Protease Cathepsin K. Journal of Medicinal Chemistry, 44(9), 1380–1395. URL:[Link]

  • Ercoli, J., et al. (2021). Peptides and Peptidomimetics as Inhibitors of Enzymes Involved in Fibrillar Collagen Degradation. International Journal of Molecular Sciences, 22(12), 6269. URL:[Link]

Sources

Method

Application Notes and Protocols for the In Vivo Administration of Hexahydro-pyrrolo[3,2-b]pyrrol-2-one Hydrochloride in Mouse Models

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide for the in vivo administration of Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride in mouse models. As a nove...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the in vivo administration of Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride in mouse models. As a novel compound, specific preclinical data on its administration is not widely available. Therefore, this guide emphasizes a systematic approach to establishing a safe and effective dosing regimen, drawing upon established principles of pharmacology and laboratory animal science.[1][2] The protocols outlined here are intended to be a starting point and should be adapted based on the specific research question, the physicochemical properties of the compound, and emerging experimental data. All procedures involving live animals must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).[3][4]

Compound Profile and Preliminary Considerations

Hexahydro-pyrrolo[3,2-b]pyrrol-2-one is a bicyclic lactam.[5][6][7] While the hydrochloride salt form suggests good aqueous solubility, this must be empirically verified. The pyrrolo-2-one core is found in various biologically active molecules, with some derivatives showing potential as anticancer agents.[8] However, the specific biological activity and toxicological profile of Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride are yet to be fully elucidated. Therefore, initial in vivo studies should prioritize safety and tolerability.

Pre-requisite Data

Before initiating in vivo experiments, a foundational dataset for Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride should be established from in vitro studies.[1] This information is crucial for initial dose estimations and for understanding the compound's biological context.

ParameterDescriptionExample Value
IC50 / EC50 The concentration of the compound that produces 50% of its maximal inhibitory or effective response in a relevant in vitro assay.0.7 µM
Cytotoxicity (CC50) The concentration of the compound that causes the death of 50% of cells in a cytotoxicity assay.60 µM
Mechanism of Action The specific biochemical interaction through which the compound produces its pharmacological effect.Unknown; requires investigation.
In Vitro Efficacy Data from cell-based assays demonstrating the desired biological effect.e.g., Dose-dependent reduction of a specific biomarker.
Solubility The ability of the compound to dissolve in a solvent to form a homogeneous solution.To be determined in various vehicles.

Experimental Design for In Vivo Administration

A phased approach is recommended, starting with dose-range finding and tolerability studies before proceeding to efficacy studies.

Phase 1: Maximum Tolerated Dose (MTD) Determination

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[1] This is a critical first step in any in vivo study with a novel compound.

Protocol: Single Dose Escalation Study

  • Animal Model: Select a common, well-characterized mouse strain (e.g., C57BL/6 or BALB/c). Use both male and female mice to assess for any sex-specific differences.

  • Group Allocation: Divide animals into several groups (n=3-5 per group), including a vehicle control group.[1]

  • Dose Escalation: Administer single, escalating doses of Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride to each group.[1] A starting dose can be estimated from in vitro cytotoxicity data, often at 1/10th of the no-observed-adverse-effect-level (NOAEL) if available, or through allometric scaling from in vitro data.[1]

  • Observation: Monitor animals closely for a defined period (e.g., 7-14 days) for clinical signs of toxicity.[1] This includes, but is not limited to:

    • Weight loss (a loss of >20% often indicates the MTD).[9]

    • Changes in behavior (e.g., lethargy, aggression).

    • Changes in posture or gait.

    • Changes in appearance (e.g., ruffled fur, piloerection).

    • Mortality.

  • Data Collection: Systematically record all observations. At the end of the study, perform a gross necropsy and consider histopathological analysis of major organs (e.g., liver, kidneys, spleen, heart, lungs) to identify any organ-specific toxicities.[1]

Phase 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is essential for designing an effective dosing regimen for efficacy studies.[2][9]

Protocol: Preliminary PK/PD Study

  • Dosing: Administer a single, well-tolerated dose of Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride (below the MTD) to a cohort of mice.

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.[10]

  • Analysis: Analyze the concentration of the compound in plasma using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacodynamic Assessment: If a relevant biomarker is known, measure its levels at corresponding time points to establish a relationship between drug exposure and biological effect.

  • Data Interpretation: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life.[10] This data will inform the dosing frequency required to maintain therapeutic concentrations.

Phase 3: Efficacy Studies

Once the MTD and a preliminary PK/PD profile are established, efficacy studies can be designed.

Protocol: Multi-Dose Efficacy Study

  • Group Allocation: Include a vehicle control group, a positive control group (if a standard-of-care exists for the disease model), and several dose groups for Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride.[1]

  • Dosing Regimen: Administer the compound at various doses below the MTD.[1] The dosing frequency should be guided by the PK data (e.g., once or twice daily based on the half-life).[1]

  • Efficacy Endpoints: Measure relevant pharmacodynamic markers and clinical outcomes at predetermined time points throughout the study.[1]

  • Data Analysis: Compare the outcomes between the treatment groups and the control groups to determine the effective dose range.[1]

Detailed Administration Protocols

The choice of administration route depends on the desired pharmacokinetic profile and the physicochemical properties of the compound. All parenteral administrations must use sterile solutions and aseptic techniques.[3][11]

Vehicle Selection and Formulation

The vehicle must be non-toxic and should not interfere with the biological activity of the compound. For the hydrochloride salt, initial testing should be done with sterile water for injection or saline. If solubility is an issue, other common vehicles can be explored, but their potential toxicity must be considered.

VehicleConsiderations
Sterile Saline (0.9% NaCl) Isotonic and generally well-tolerated.[12]
Phosphate-Buffered Saline (PBS) Buffered to a physiological pH.[3]
5% Dextrose in Water (D5W) Can be used, but caution is advised in dehydrated animals.[4]
Water with Solubilizing Agents (e.g., DMSO, PEG, Tween 80) Use the lowest possible concentration of the solubilizing agent, as they can have their own biological effects and toxicities.
Routes of Administration

The following are common routes of administration in mice, with recommended maximum volumes for a 20-25g mouse.[3][12]

RouteMaximum VolumeNeedle SizeProcedure
Intravenous (IV) 0.1 - 0.2 mL27-30 GThe lateral tail vein is the most common site.[12] Warming the tail can aid in vasodilation.
Intraperitoneal (IP) 0.5 - 2.0 mL25-27 GInject into the lower left or right quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.[12]
Subcutaneous (SC) 0.5 - 1.0 mL25-27 GThe loose skin between the shoulder blades is a common site.[12]
Oral Gavage (PO) 0.2 - 0.5 mL20-22 G (ball-tipped)Ensure proper technique to avoid aspiration into the lungs.[12]

Visualization of Experimental Workflow

Workflow for Establishing In Vivo Dosing

G cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Pharmacokinetics cluster_2 Phase 3: Efficacy a In Vitro Data (IC50, CC50) b Dose Range-Finding (Single Dose Escalation) a->b Estimate Starting Dose c Determine Maximum Tolerated Dose (MTD) b->c Monitor for Toxicity d Single Dose PK Study (Dose < MTD) c->d e Determine PK Parameters (Cmax, Tmax, Half-life) d->e Blood Sampling & Analysis f Efficacy Study Design (Multiple Doses < MTD) e->f g In Vivo Efficacy Testing f->g Dosing Regimen based on PK h Determine Effective Dose Range g->h Measure Endpoints

Sources

Application

Title: A Tiered Strategy for Assessing the Cell Permeability of Novel Pyrrolidinone-Based Compounds

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: The pyrrolidinone nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic age...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrrolidinone nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] A critical determinant of a drug candidate's success is its ability to permeate cell membranes to reach its site of action, a key component of its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2][3] For orally administered drugs, absorption across the intestinal epithelium is the first and often most significant hurdle to achieving therapeutic efficacy.[4] This application note presents a comprehensive, tiered strategy for evaluating the membrane permeability of novel pyrrolidinone-based compounds. We begin with a high-throughput method to assess passive diffusion, followed by more complex, physiologically relevant cell-based models to investigate active transport and efflux mechanisms. This structured approach enables researchers to make informed decisions early in the drug discovery pipeline, optimizing resource allocation and accelerating the identification of promising lead candidates.

Introduction: The Permeability Challenge in Drug Discovery

The journey of a drug from administration to its target is governed by its physicochemical properties. Among the most crucial is membrane permeability, which dictates how effectively a compound can cross biological barriers like the intestinal wall or the blood-brain barrier.[2] Permeability is not a simple, singular process; it is a combination of passive diffusion (driven by a concentration gradient) and carrier-mediated transport (facilitated by uptake and efflux proteins).[5]

Pyrrolidinone-based compounds, known for their diverse biological activities, present unique challenges and opportunities.[6] Their structural features can be fine-tuned to modulate properties like solubility and lipophilicity, which directly impact permeability.[7][8] Therefore, a robust and systematic evaluation of permeability is essential.

This guide details a two-tiered approach:

  • Tier 1: High-Throughput Screening with the Parallel Artificial Membrane Permeability Assay (PAMPA). This cell-free model isolates and quantifies passive transcellular diffusion, providing a rapid and cost-effective initial screen for large numbers of compounds.[9][10][11]

  • Tier 2: Mechanistic Elucidation with Cell-Based Assays (Caco-2 & MDCK-MDR1). These models use differentiated cell monolayers that mimic the intestinal barrier, allowing for the simultaneous assessment of passive permeability and the influence of active transport mechanisms, particularly P-glycoprotein (P-gp) mediated efflux.[12][13]

By integrating these assays, researchers can build a comprehensive permeability profile for their novel pyrrolidinone series, diagnose potential absorption liabilities, and guide synthetic chemistry efforts toward candidates with optimal pharmacokinetic potential.

Part 1: Tier 1 Screening with the Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle and Rationale

The PAMPA model is an indispensable tool for early-stage drug discovery. It determines a compound's ability to permeate a membrane via passive diffusion alone, which is the absorption mechanism for a majority of known drugs.[10][14] The assay utilizes a 96-well microplate system where a filter plate (donor compartment) is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.[9][15] This plate is then placed on top of an acceptor plate, creating a "sandwich".[16] The test compound is added to the donor compartment, and its concentration is measured in the acceptor compartment after incubation.

Why start with PAMPA?

  • High Throughput: The 96-well format allows for rapid screening of many compounds in parallel.[17]

  • Cost-Effective: It is significantly less expensive and labor-intensive than cell-based assays.[11]

  • Mechanistic Clarity: By eliminating the complexities of active transporters and metabolism, PAMPA provides a clean, unambiguous measure of passive permeability.[10][11] This allows for a direct assessment of how modifications to the pyrrolidinone scaffold affect its intrinsic ability to cross a lipid bilayer.

PAMPA Experimental Workflow

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_solutions Prepare Test Compound & Control Solutions add_donor Add 150 µL Compound Solution to Donor Well prep_solutions->add_donor prep_lipid Prepare Lipid Solution (e.g., 2% Lecithin in Dodecane) coat_plate Coat Donor Plate Filter with 5 µL Lipid Solution prep_lipid->coat_plate coat_plate->add_donor incubate Assemble 'Sandwich' & Incubate (5-18 hrs) at Room Temperature add_donor->incubate add_acceptor Add 300 µL Buffer to Acceptor Well add_acceptor->incubate measure Measure Compound Concentration (UV/Vis or LC-MS/MS) incubate->measure calculate Calculate Apparent Permeability (Papp) measure->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Detailed Protocol: PAMPA-GIT Model

This protocol is designed to model permeability across the gastrointestinal tract (GIT).

1. Materials and Reagents:

  • Test Compounds: 10 mM stock solutions of novel pyrrolidinone derivatives in DMSO.

  • Control Compounds: High permeability (e.g., Propranolol) and low permeability (e.g., Atenolol) controls at 10 mM in DMSO.

  • Lipid Solution: 2% (w/v) L-α-phosphatidylcholine (from soybean) in dodecane.

  • Buffer System: Phosphate Buffered Saline (PBS), pH 7.4 for the acceptor compartment and a pH 6.5 buffer for the donor compartment to mimic the intestinal surface.

  • Equipment: 96-well PAMPA "sandwich" system (e.g., Millipore MultiScreen-IP), UV/Vis microplate reader or LC-MS/MS system.

2. Step-by-Step Methodology:

  • Prepare Solutions: Dilute the 10 mM stock solutions of test and control compounds into the pH 6.5 donor buffer to a final concentration of 100 µM. The final DMSO concentration should be ≤1%.

  • Coat Donor Plate: Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the donor filter plate. Allow the lipid to impregnate the filter for 5 minutes.

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Start Assay: Add 150 µL of the prepared compound solutions (from Step 1) to the corresponding wells of the lipid-coated donor plate.

  • Incubate: Carefully place the donor plate onto the acceptor plate to form the sandwich. Incubate at room temperature for 5 to 18 hours with gentle shaking (e.g., 50 rpm) to disrupt the aqueous boundary layer.[18]

  • Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Determine the compound concentration in the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry for compounds with a chromophore, or LC-MS/MS for greater sensitivity and specificity).

Data Analysis and Interpretation

The apparent permeability coefficient, Papp (in cm/s), is calculated using the following equation:

Papp = [-ln(1 - CA/Cequilibrium)] * (VD * VA) / [(VD + VA) * Area * Time]

Where:

  • CA: Concentration in the acceptor well at the end of incubation.

  • Cequilibrium: Equilibrium concentration, calculated as (VD*CD(0)) / (VD + VA).

  • CD(0): Initial concentration in the donor well.

  • VD and VA: Volumes of the donor and acceptor wells (cm³).

  • Area: Effective area of the membrane (cm²).

  • Time: Incubation time in seconds.

Table 1: Classification of Passive Permeability using PAMPA

Permeability ClassPapp (x 10-6 cm/s)Predicted In Vivo Absorption
High > 10> 85%
Medium 1 - 1050 - 84%
Low < 1< 50%

Classification thresholds are a general guide and should be validated internally with known compounds.[19][20]

Interpretation: The PAMPA results provide a rapid rank-ordering of the pyrrolidinone analogues based on their passive permeability. Compounds classified as "High" are promising candidates and may proceed to the next tier. Compounds classified as "Low" may require structural modification to improve lipophilicity or reduce molecular size before further testing.

Part 2: Tier 2 Mechanistic Studies with Cell-Based Assays

Compounds demonstrating adequate passive permeability in PAMPA should be advanced to more physiologically relevant cell-based models. These assays are crucial for identifying liabilities related to active transport, which PAMPA cannot predict.[10][18]

A. Caco-2 Permeability Assay: The Gold Standard

Principle and Rationale The Caco-2 cell line, derived from human colorectal carcinoma, is the industry gold standard for predicting human intestinal absorption.[4][21] When cultured on semipermeable filter supports for ~21 days, Caco-2 cells differentiate into a polarized monolayer of enterocytes that exhibit tight junctions, a brush border, and, critically, express key uptake and efflux transporters (e.g., P-gp, BCRP, MRPs).[5][21][22]

Why use Caco-2?

  • Physiological Relevance: It models the complex intestinal barrier, assessing passive (transcellular and paracellular) and active transport mechanisms.[12][21]

  • Efflux Assessment: A bidirectional assay (measuring transport from Apical-to-Basolateral and Basolateral-to-Apical) allows for the calculation of an Efflux Ratio (ER) . An ER ≥ 2 is a strong indicator that the compound is a substrate for an efflux transporter like P-gp, which can severely limit oral bioavailability.[13][21]

Caco-2 Bidirectional Assay Workflow

Caco2_Workflow cluster_culture Monolayer Culture (21-28 Days) cluster_validation Monolayer Integrity Validation cluster_assay Bidirectional Permeability Assay cluster_analysis Analysis & Interpretation seed Seed Caco-2 cells on Transwell® Inserts differentiate Culture for 21-28 days for differentiation seed->differentiate teer Measure TEER (Acceptance: >200 Ω·cm²) differentiate->teer validation_gate Integrity OK? teer->validation_gate lucifer Assess Lucifer Yellow Flux (Acceptance: Papp < 0.5 x 10⁻⁶ cm/s) lucifer->validation_gate transport_ab A→B Transport: Dose Apical side validation_gate->transport_ab Yes transport_ba B→A Transport: Dose Basolateral side validation_gate->transport_ba Yes incubate Incubate at 37°C (e.g., 2 hours) transport_ab->incubate transport_ba->incubate quantify Quantify Compound by LC-MS/MS incubate->quantify calc_papp Calculate Papp (A→B) & Papp (B→A) quantify->calc_papp calc_er Calculate Efflux Ratio (ER) calc_papp->calc_er interpret Interpret Data calc_er->interpret

Caption: Workflow for the Caco-2 bidirectional permeability assay.

Detailed Protocol: Caco-2 Bidirectional Assay

1. Cell Culture and Monolayer Formation:

  • Seed Caco-2 cells at a density of 60,000 cells/cm² onto polycarbonate membrane Transwell® inserts (e.g., 24-well format, 0.4 µm pore size).

  • Culture in a humidified incubator at 37°C, 5% CO₂, for 21-28 days. Change the media every 2-3 days.

2. Monolayer Integrity Verification (Self-Validation):

  • Transepithelial Electrical Resistance (TEER): Before and after the transport experiment, measure the TEER of each monolayer using an epithelial volt-ohm meter.

    • Acceptance Criterion: Only use monolayers with TEER values ≥ 200 Ω·cm².[23] The post-experiment TEER should be at least 75% of the initial value.[24]

  • Lucifer Yellow Assay: After the main experiment, assess the flux of the paracellular marker Lucifer Yellow.

    • Acceptance Criterion: The Papp of Lucifer Yellow should be < 0.5 x 10⁻⁶ cm/s, confirming tight junction integrity.[25][26]

3. Bidirectional Transport Experiment:

  • Gently wash the monolayers on both the apical (A) and basolateral (B) sides with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS), pH 7.4).

  • For A→B transport (n=3 replicates):

    • Add the test compound (e.g., 10 µM in HBSS) to the apical chamber.

    • Add fresh transport buffer to the basolateral chamber.

  • For B→A transport (n=3 replicates):

    • Add the test compound to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

  • Incubate the plates at 37°C for a set time (e.g., 120 minutes) with gentle shaking.[25]

  • At the end of the incubation, collect samples from both the donor and receiver chambers for LC-MS/MS analysis.

Data Analysis and Interpretation

Calculate Papp for each direction using the formula:

Papp = (dQ/dt) / (A * C0)

Where:

  • dQ/dt: The rate of appearance of the compound in the receiver chamber.

  • A: The surface area of the membrane.

  • C0: The initial concentration in the donor chamber.

Calculate the Efflux Ratio (ER) :

ER = Papp (B→A) / Papp (A→B)

Table 2: Interpreting Caco-2 Permeability and Efflux Data

Papp (A→B) (x 10-6 cm/s)Efflux Ratio (ER)Interpretation & Next Steps
> 10 < 2 High Permeability, No Efflux. Excellent candidate for oral delivery. Proceed to in vivo PK studies.
1 - 10 < 2 Moderate Permeability, No Efflux. Good candidate. May consider SAR to further improve permeability.
< 1 < 2 Low Permeability, No Efflux. Poor absorption likely. Requires significant structural modification.
Any Value ≥ 2 Potential Efflux Substrate. The compound is actively pumped out of the cell, which will likely limit absorption. Further investigation is required (see Part B).
B. MDCK-MDR1 Assay: A Specific Look at P-gp Efflux

Principle and Rationale If a pyrrolidinone compound shows a high efflux ratio in the Caco-2 assay, it is crucial to determine if the primary culprit is P-glycoprotein (P-gp/MDR1), one of the most clinically significant efflux transporters. The MDCK-MDR1 cell line is a powerful tool for this purpose.[23] These are canine kidney cells that have been transfected to overexpress human P-gp.[27]

Why use MDCK-MDR1?

  • Specificity: Provides a clear answer on whether a compound is a P-gp substrate.[23]

  • Speed: Requires only 3-5 days of culture time compared to 21+ for Caco-2, enabling faster cycle times for lead optimization.[4]

The experimental protocol and data analysis are analogous to the Caco-2 bidirectional assay. An ER ≥ 2 in this system strongly implicates P-gp as the efflux transporter responsible for poor absorption.

Table 3: Comparative Overview of Permeability Assays

FeaturePAMPACaco-2 AssayMDCK-MDR1 Assay
Principle Artificial Lipid MembraneDifferentiated Human Colon CellsP-gp Overexpressing Canine Kidney Cells
Transport Measured Passive Diffusion Only[10]Passive, Active (Uptake/Efflux), Paracellular[21]Passive, P-gp Efflux[23]
Throughput HighLow to MediumMedium
Culture Time N/A21-28 days[4]3-5 days[4]
Primary Use High-throughput screening of passive permeabilityGold standard for predicting human intestinal absorptionRapidly identifies P-gp efflux substrates

Integrated Strategy and Decision-Making

The power of this tiered approach lies in its logical progression, where each assay builds upon the last to create a comprehensive permeability profile.

Caption: Decision-making flowchart for permeability assessment of novel compounds.

By following this workflow, drug discovery teams can efficiently characterize novel pyrrolidinone-based compounds, diagnose absorption liabilities, and focus their resources on developing candidates with a higher probability of clinical success.

References

  • Title: Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray Source: Creative Bioarray URL: [Link]

  • Title: DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells Source: JRC Big Data Analytics Platform URL: [Link]

  • Title: Comparison of MDCK-MDR1 and Caco-2 Cell-Based Permeability Assays Source: Creative Bioarray URL: [Link]

  • Title: Comparing Caco-2 And MDCK Permeability For Oral Absorption Estimations Source: F1000Research URL: [Link]

  • Title: Therapeutic Significance of Pyrrole in Drug Delivery Source: SciTechnol URL: [Link]

  • Title: Parallel Artificial Membrane Permeability Assay (PAMPA) Source: Creative Biolabs URL: [Link]

  • Title: Parallel artificial membrane permeability assay Source: Wikipedia URL: [Link]

  • Title: Caco2 assay protocol Source: Unknown URL: [Link]

  • Title: MDCK-MDR1 Permeability Assay Source: AxisPharm URL: [Link]

  • Title: A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets Source: ResearchGate URL: [Link]

  • Title: Parallel Artificial Membrane Permeability Assay (PAMPA) Source: Evotec URL: [Link]

  • Title: Bioactive pyrrole-based compounds with target selectivity Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds Source: ResearchGate URL: [Link]

  • Title: Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship Source: PubMed URL: [Link]

  • Title: "A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics" Source: RJPN (Research Journal of Pharmacy and Technology) URL: [Link]

  • Title: MDCK Permeability Assay Source: Domainex URL: [Link]

  • Title: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs Source: FDA (U.S. Food and Drug Administration) URL: [Link]

  • Title: Parallel Artificial Membrane Permeability Assay (PAMPA) Source: Pion Inc. URL: [Link]

  • Title: Parallel Artificial Membrane Permeability Assay (PAMPA) Source: Bienta URL: [Link]

  • Title: Parallel Artificial Membrane Permeability Assay (PAMPA) in Drug Development Source: YouTube URL: [Link]

  • Title: Comparison of MDCK-MDR1 and Caco-2 cell based permeability assays for anti-malarial drug screening and drug investigations Source: PubMed URL: [Link]

  • Title: Variability in Caco-2 and MDCK cell-based intestinal permeability assays Source: PubMed URL: [Link]

  • Title: Automated Permeability Assays for Caco-2 and MDCK Cells Source: Diva-Portal.org URL: [Link]

  • Title: Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) Source: BioAssay Systems URL: [Link]

  • Title: Caco-2 Permeability Assay Source: Evotec URL: [Link]

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL: [Link]

  • Title: How to perform the MDCK Permeability experiment in drug discovery Source: YouTube URL: [Link]

  • Title: MDR1-MDCK Permeability Assay Source: Creative Bioarray URL: [Link]

  • Title: Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Evaluation of drug permeability methods recommended by health authorities Source: Bibliomed URL: [Link]

  • Title: Permeability Source: Pharmaron URL: [Link]

  • Title: Advances in cell-based permeability assays to screen drugs for intestinal absorption Source: Taylor & Francis Online URL: [Link]

  • Title: Full article: Drug-Permeability and Transporter Assays in Caco-2 and Mdck Cell Lines Source: Taylor & Francis Online URL: [Link]

  • Title: Predicting Permeability for Small Molecules Source: Rowan Newsletter - Substack URL: [Link]

  • Title: Advances in cell-based permeability assays to screen drugs for intestinal absorption Source: PubMed URL: [Link]

  • Title: Validation of the 96 well Caco-2 cell culture model for high throughput permeability assessment of discovery compounds Source: ResearchGate URL: [Link]

  • Title: Racetam candidates based on “Pyrrolidone” Dimers Source: rloginconsulting.com URL: [Link]

  • Title: BCS Methodology: Solubility, Permeability & Dissolution Source: FDA (U.S. Food and Drug Administration) URL: [Link]

  • Title: In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry Source: QPS URL: [Link]

Sources

Method

Microwave-assisted synthesis of hexahydro-pyrrolo[3,2-c]quinolines.

Executive Summary The hexahydro-pyrrolo[3,2-c]quinoline scaffold is a highly privileged pharmacophore in modern drug discovery. Transitioning its synthesis from conventional solvent-reflux methods to a solvent-free, micr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The hexahydro-pyrrolo[3,2-c]quinoline scaffold is a highly privileged pharmacophore in modern drug discovery. Transitioning its synthesis from conventional solvent-reflux methods to a solvent-free, microwave-assisted paradigm drastically improves thermodynamic control, reaction kinetics, and stereoselectivity. This application note provides a comprehensive, self-validating protocol for the microwave-assisted synthesis of these tricyclic systems, detailing the mechanistic causality behind the intramolecular 1,3-dipolar cycloaddition and providing actionable methodologies for drug development professionals.

Strategic Rationale & Biological Relevance

The pyrrolo[3,2-c]quinoline skeleton is the structural foundation for several critical bioactive compounds. In nature, it is found in the root extracts of South American plants as the alkaloids martinelline and martinellic acid, which act as non-peptide antagonists of the bradykinin B1 and B2 receptors and exhibit broad-spectrum antibiotic activity[1]. Beyond natural products, this exact hexahydro-pyrrolo[3,2-c]quinoline core is the functional engine of advanced synthetic therapeutics like Knt-127 , a highly selective, G-protein biased delta-opioid receptor (DOR) agonist designed to provide potent analgesia without the seizure-inducing side effects that plague earlier DOR agonists[2].

Historically, synthesizing this complex tricyclic framework required prolonged, solvent-heavy reflux conditions (often yielding poor stereocontrol). By utilizing microwave irradiation under solvent-free conditions, chemists can leverage rapid dielectric heating to force the reaction through a highly stereoselective pathway in a fraction of the time[1].

Mechanistic Causality: The Azomethine Ylide Pathway

The formation of the hexahydro-pyrrolo[3,2-c]quinoline core relies on an intramolecular 1,3-dipolar cycloaddition .

  • Ylide Generation: The reaction begins with the condensation of an aldehyde precursor—specifically, N-(2-formylphenyl)-N-allyl-4-toluenesulfonamide—with an N-substituted aminoacetate[1]. This condensation generates a highly reactive azomethine ylide intermediate.

  • Microwave Causality: Under conventional heating in solvents (e.g., toluene), thermal gradients and solvent-mediated energy dissipation slow the reaction, allowing competitive, non-concerted degradation pathways to occur. Microwave irradiation provides direct, localized dielectric superheating of the polar precursors.

  • Stereochemical Control: By operating at 200–215 °C without a solvent, the localized energy instantaneously overcomes the high activation barrier of the concerted 1,3-dipolar cycloaddition. This kinetic burst drives the equilibrium exclusively toward the thermodynamically favored cis diastereoisomers before thermal degradation can take place[1].

Quantitative Performance: Microwave vs. Conventional

To validate the superiority of the microwave-assisted approach, Table 1 summarizes the kinetic and thermodynamic advantages over conventional solvent-reflux methods based on standard cycloaddition metrics for this scaffold[1][3].

Table 1: Comparative Metrics for Hexahydro-pyrrolo[3,2-c]quinoline Synthesis

ParameterConventional Heating (Solvent + Catalyst)Microwave Irradiation (Solvent-Free)Causality / Mechanistic Impact
Temperature 80–110 °C (Reflux limited)200–215 °CMW allows safe superheating without solvent boiling limits.
Reaction Time 12–24 Hours10–18 MinutesRapid dielectric heating overcomes the cycloaddition activation barrier instantly.
Solvent Toluene / XyleneNone (Neat Melt)Eliminates solvent energy dissipation; maximizes effective reagent concentration.
Yield Low to Moderate (40-60%)High (75-90%)Short reaction time minimizes competitive thermal degradation pathways.
Stereoselectivity Mixed (cis/trans)Predominantly cisConcerted 1,3-dipolar cycloaddition transition state is strictly preserved.

Validated Experimental Protocols

As a self-validating system, this workflow incorporates mandatory quality control checkpoints to ensure the integrity of the intermediates and the final stereochemical outcome.

Phase 1: Synthesis of the Aldehyde Precursor

Objective: Prepare N-(2-formylphenyl)-N-allyl-4-toluenesulfonamide from ethyl 2-[N-allyl-N-(4-toluenesulfonyl)amino]benzoate.[1]

  • Reduction: Dissolve the starting ester (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool to 0 °C. Add LiAlH

    
     (1.2 eq) dropwise to prevent thermal runaway. Stir for 2 hours.
    
    • Self-Validation Checkpoint 1: Quench an aliquot using the Fieser method. Analyze via TLC (Hexane/EtOAc 7:3). Complete consumption of the high-R

      
       ester to the lower-R
      
      
      
      alcohol (N-(2-hydroxymethyl-phenyl)-N-allyl-4-toluene-sulfonamide) confirms successful reduction.
  • Controlled Oxidation: Dissolve the purified alcohol in anhydrous dichloromethane (DCM). Add activated MnO

    
     (10 eq). Stir vigorously at room temperature for 4–6 hours.
    
    • Causality: MnO

      
       is chosen over stronger oxidants (like KMnO
      
      
      
      ) to strictly halt oxidation at the aldehyde stage, preventing over-oxidation to the carboxylic acid.
  • Isolation: Filter the suspension through a pad of Celite to remove manganese salts. Concentrate the filtrate under reduced pressure to yield the pure aldehyde precursor.

Phase 2: Microwave-Assisted 1,3-Dipolar Cycloaddition

Objective: Solvent-free synthesis of the cis-hexahydro-pyrrolo[3,2-c]quinoline core.[1]

  • Reaction Assembly: In a microwave-transparent quartz or heavy-walled borosilicate glass vial, combine equimolar amounts (e.g., 1.0 mmol) of the aldehyde precursor and the selected N-substituted aminoacetate.

  • Homogenization (Critical Step): Thoroughly triturate the solid/liquid mixture using a glass stirring rod until a uniform paste is achieved.

    • Causality: Intimate physical contact is mandatory in solvent-free microwave synthesis to ensure uniform dielectric heating and prevent localized charring (hot spots).

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated scientific microwave reactor (e.g., Anton Paar or CEM) programmed to maintain an internal temperature of 200–215 °C for 10–18 minutes[1].

    • Self-Validation Checkpoint 2: Continuously monitor the internal temperature via an IR or fiber-optic probe. The reactor's dynamic power modulation must remain active; a sudden, uncontrolled spike in pressure/temperature indicates precursor decomposition rather than cycloaddition.

  • Extraction & Purification: Allow the vessel to cool to room temperature via compressed air flow (the crude mixture will solidify into a melt). Dissolve the crude melt in DCM, concentrate, and purify via flash column chromatography (silica gel, Hexane/EtOAc gradient).

  • Stereochemical Validation: Confirm the cis-diastereomeric purity via

    
    H-NMR.
    
    • Self-Validation Checkpoint 3: Analyze the coupling constants (

      
      -values) of the ring-junction protons. A 
      
      
      
      -value of
      
      
      8–10 Hz is diagnostic for the cis-fused system. If a smaller coupling constant indicative of a trans fusion is observed, it suggests the microwave ramp time was too slow, allowing stepwise radical/ionic pathways to compete with the concerted mechanism.

Pathway Visualization

G N1 Aldehyde Precursor (N-allyl-4-toluenesulfonamide) N3 Condensation (Solvent-Free) N1->N3 N2 N-Substituted Aminoacetate N2->N3 N4 Azomethine Ylide (Reactive Intermediate) N3->N4 MW: 200-215 °C N5 Intramolecular 1,3-Dipolar Cycloaddition N4->N5 10-18 min N6 cis-Hexahydro-pyrrolo [3,2-c]quinoline Core N5->N6 Stereoselective

Fig 1. Microwave-assisted 1,3-dipolar cycloaddition to hexahydro-pyrrolo[3,2-c]quinolines.

References

  • Title: Microwave-Assisted Synthesis of Substituted Hexahydro-pyrrolo[3,2-c]quinolines Source: Molecules (MDPI) URL: [Link]

  • Title: Microwave-assisted synthesis of substituted hexahydro-pyrrolo[3,2-c]quinolines (PubMed Index) Source: National Library of Medicine (NIH) URL: [Link]

Sources

Application

Executive Summary &amp; Mechanistic Foundation

Application Note: Strategic Utilization of Serine Protease Inhibitors in Bioprocessing and Drug Discovery Serine proteases (EC 3.4.21) represent over one-third of all known proteolytic enzymes, characterized by a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Serine Protease Inhibitors in Bioprocessing and Drug Discovery

Serine proteases (EC 3.4.21) represent over one-third of all known proteolytic enzymes, characterized by a highly conserved catalytic triad (Asp-His-Ser). In research and drug development, they present a dual challenge: they are the primary agents of sample degradation during lysis, yet they are also high-value therapeutic targets (e.g., Thrombin in coagulation, Elastase in inflammation).

This guide moves beyond basic "add and mix" instructions. It details the kinetic rationale behind inhibitor selection and provides self-validating protocols for both lysate preservation and quantitative inhibition assays (IC50) .

The Mechanism of Irreversible Inhibition

Understanding the mechanism is critical for experimental timing. Unlike competitive reversible inhibitors, small-molecule sulfonyl fluorides (PMSF, AEBSF) and serpins (Serine Protease Inhibitors) act as "suicide inhibitors." They mimic the substrate, luring the enzyme to attack. However, instead of completing the hydrolysis, the inhibitor forms a stable covalent bond with the active site Serine-195 hydroxyl group, permanently disabling the enzyme.

Key Insight: Because this is a chemical reaction, it is time- and temperature-dependent. Simply adding an inhibitor does not grant instant protection; diffusion and reaction kinetics apply.

SerineProteaseMechanism Enzyme Active Serine Protease (Catalytic Triad: Asp-His-Ser) Complex Michaelis Complex (Reversible Binding) Enzyme->Complex + Inhibitor Inhibitor Inhibitor (e.g., PMSF/AEBSF) Inhibitor->Complex AcylEnzyme Acyl-Enzyme Intermediate (Covalent Bond Formed) Complex->AcylEnzyme Nucleophilic Attack by Ser-OH DeadEnzyme Irreversibly Inhibited Enzyme (Stable Sulfonyl Derivative) AcylEnzyme->DeadEnzyme Leaving Group Release (e.g., Fluoride)

Figure 1: Kinetic pathway of irreversible serine protease inhibition. Note that the transition from the Michaelis complex to the Acyl-Enzyme intermediate is the critical rate-limiting step.

Strategic Selection Matrix

Choosing the wrong inhibitor is the most common cause of proteolysis in lysates. Do not default to PMSF simply because it is traditional.[1]

FeaturePMSF (Phenylmethylsulfonyl fluoride)AEBSF (Pefabloc SC)Aprotinin (BPTI)
Mechanism Irreversible (Sulfonylation)Irreversible (Sulfonylation)Reversible (Tight Binding)
Solubility Poor in water. Requires Ethanol/Isopropanol/DMSO.High in water. Soluble up to 200 mg/mL.[2]Soluble in water/buffers.[1][3]
Stability (pH 7.5) Unstable. Half-life ~55 min at 25°C [1].[4][5]Stable. Unaffected by hydrolysis at neutral pH.[6]Very Stable.
Toxicity High. Neurotoxic.Low. Non-toxic alternative.[1][7]Low.
Target Specificity Trypsin, Chymotrypsin, Thrombin.[2][1][8][9]Similar to PMSF but broader spectrum.[10]Trypsin, Plasmin, Kallikrein.[2][1][8][11]
Best Application Acute lysis where cost is a factor and half-life is managed.Long-term incubations, cell culture, or when organic solvents are prohibited.Protein purification columns (won't permanently modify column ligand).
ngcontent-ng-c2977031039="" class="ng-star-inserted">

Critical Scientist's Note: PMSF hydrolysis is pH-dependent. At pH 8.0, the half-life drops to ~35 minutes [1].[5] If your lysis protocol takes 2 hours on ice, your PMSF is inactive by the time you centrifuge. Use AEBSF for long protocols.

Protocol A: The "Zero-Degradation" Lysis Workflow

Objective: Isolate intact proteins from mammalian cells while preventing serine-protease mediated cleavage. Scope: General protein extraction (RIPA/Non-denaturing).

Reagents
  • Lysis Buffer: (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40).

  • Inhibitor Stock: 100 mM PMSF in Isopropanol (anhydrous) OR 100 mM AEBSF in water.

  • Phosphatase Inhibitors: (If studying phosphorylation) Sodium Orthovanadate/NaF.

Step-by-Step Methodology
  • Pre-Cooling (Crucial):

    • Pre-chill the lysis buffer to 4°C.

    • Place all tubes and the centrifuge rotor at 4°C.

    • Reasoning: Proteolytic activity drops significantly at 4°C, buying you time for the inhibitor to bind.

  • The "Just-in-Time" Addition:

    • If using PMSF: Add the stock solution to the lysis buffer immediately before use (Final Conc: 1 mM).[5] Do not prepare this mix in advance.

    • Calculation: 10 µL of 100 mM stock per 1 mL of buffer.

    • If using AEBSF: Can be added to buffer stock and stored at 4°C for up to 1 week.

  • Homogenization & Binding:

    • Add buffer to cell pellet. Pipette vigorously or vortex to disrupt membranes.

    • Incubate on ice for 15-30 minutes.

    • Why? This is not just for lysis.[7][9] This incubation period allows the inhibitor to diffuse and covalently modify the active sites of released proteases before they attack your target protein.

  • Clarification:

    • Centrifuge at 14,000 x g for 15 min at 4°C.

    • Transfer supernatant to a fresh tube.

  • Self-Validation Step:

    • Run a Western Blot for a known labile protein (e.g., P53 or Cyclin D1).

    • Pass Criteria: Sharp, single bands at the correct molecular weight.

    • Fail Criteria: "Smearing" below the band or multiple lower MW fragments.

Protocol B: Quantitative IC50 Determination

Objective: Determine the potency (IC50) of a novel serine protease inhibitor candidate. Model System: Trypsin (Enzyme) + BAPNA (Chromogenic Substrate).

Principle

Trypsin cleaves the substrate BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide) at the Arginine residue, releasing p-nitroaniline , which absorbs strongly at 405 nm (yellow color) [2].[] The rate of color formation is inversely proportional to inhibitor potency.

Experimental Workflow (DOT)

IC50Workflow Step1 Prepare Reagents (Enzyme, Inhibitor Dilutions, Substrate) Step2 Pre-Incubation (Critical) Enzyme + Inhibitor (15-30 min) Step1->Step2 Establish E-I Equilibrium Step3 Initiate Reaction Add BAPNA Substrate Step2->Step3 Time = 0 Step4 Kinetic Measurement Read Absorbance (405nm) every 30s Step3->Step4 Monitor Product Formation Step5 Data Analysis Calculate Vmax & Fit Non-Linear Regression Step4->Step5 Determine IC50

Figure 2: Step-by-step workflow for IC50 determination. The pre-incubation step is essential for slow-binding inhibitors.

Detailed Protocol
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2. (Calcium stabilizes Trypsin).

    • Enzyme: Bovine Trypsin (stock 1 mg/mL in 1 mM HCl). Dilute to ~10-20 µg/mL in Assay Buffer just before use.

    • Substrate: BAPNA (stock 10 mM in DMSO). Final assay concentration: 0.5 - 1.0 mM (ensure > Km).

    • Inhibitor: Prepare 8-point serial dilution (e.g., 0.1 nM to 10 µM) in Assay Buffer.

  • Plate Setup (96-well format):

    • Blank: Buffer + Substrate (No Enzyme).

    • Positive Control (100% Activity): Enzyme + Buffer + Substrate (No Inhibitor).

    • Test Wells: Enzyme + Inhibitor (various conc.) + Substrate.

  • Pre-Incubation (The "Senior Scientist" Secret):

    • Add 50 µL Enzyme + 50 µL Inhibitor to the wells.

    • Incubate at 25°C for 15-30 minutes.

    • Causality: Many high-potency inhibitors are "slow-binding." If you add substrate immediately, the enzyme will convert substrate before the inhibitor has time to bind, leading to a falsely high IC50 (underestimating potency).

  • Reaction Initiation:

    • Add 100 µL of BAPNA substrate to all wells using a multi-channel pipette.

  • Measurement:

    • Immediately place in a plate reader.

    • Measure Absorbance at 405 nm in kinetic mode (every 30 seconds for 10-20 minutes).

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) for the linear portion of the curve for each concentration.
      
    • Normalize data:

      
      .
      
    • Plot % Activity (Y) vs. Log[Inhibitor] (X).[13]

    • Fit to a 4-parameter logistic (Sigmoidal) equation to solve for IC50.

Troubleshooting & Optimization

ProblemRoot Cause AnalysisCorrective Action
Precipitation in wells Inhibitor insolubility in aqueous buffer.Dissolve inhibitor in 100% DMSO first, then dilute. Ensure final DMSO conc. is < 5% (Trypsin tolerates ~10% DMSO).
High Background (Blank) Auto-hydrolysis of substrate or oxidized substrate.Prepare BAPNA fresh. Keep substrate solution protected from light.[9]
No Inhibition observed PMSF hydrolysis (Old stock).PMSF degrades in water.[5][7][9][10] If your "10x buffer" contained PMSF and sat on the bench, it is now inactive. Add PMSF fresh.[2]
Non-Linear Kinetics Substrate depletion.The reaction is too fast. Reduce enzyme concentration or shorten the measurement window to the first 2-3 minutes.

References

  • James, G.T. (1978). Inactivation of the protease inhibitor phenylmethylsulfonyl fluoride in buffers.[9] Analytical Biochemistry, 86(2), 574-579.

  • Erlanger, B.F., Kokowsky, N., & Cohen, W. (1961). The preparation and properties of two new chromogenic substrates of trypsin. Archives of Biochemistry and Biophysics, 95(2), 271-278.

  • Sigma-Aldrich. (n.d.). Phenylmethanesulfonyl fluoride (PMSF) Product Information.

  • BenchChem. (2025). Evaluating the Performance of AEBSF in Different Cell Lysis Buffers.

  • National Institutes of Health (NIH). (2004). A simple method for selection of trypsin chromogenic substrates.[14] Biochem Biophys Res Commun.[14]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride synthesis.

Technical Support Center: Hexahydro-pyrrolo[3,2-b]pyrrol-2-one HCl Synthesis Executive Summary & Core Analysis The synthesis of Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride (often a core scaffold for serine proteas...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Hexahydro-pyrrolo[3,2-b]pyrrol-2-one HCl Synthesis

Executive Summary & Core Analysis

The synthesis of Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride (often a core scaffold for serine protease inhibitors or peptidomimetics) presents a classic "bicyclic lactamization" challenge. The molecule consists of two fused 5-membered rings: one pyrrolidine ring containing a secondary amine (the site of HCl salt formation) and one pyrrolidinone ring (the lactam).

The Yield Bottleneck: Most researchers encounter a "yield ceiling" of 40-50% due to three competing factors:

  • Intermolecular Oligomerization: The precursor (often an amino-ester) prefers to react with other molecules rather than cyclizing upon itself, especially at high concentrations.

  • Stereochemical Mismatch: The cis-fused system is thermodynamically preferred, but if your precursor stereochemistry (e.g., trans-3,4-disubstituted pyrrolidine) opposes the geometric constraints of the transition state, cyclization stalls.

  • Hygroscopic Salt Formation: The final HCl salt is extremely hygroscopic. Standard aqueous workups often result in an inseparable "oil" rather than a crystalline solid, leading to massive losses during filtration.

Troubleshooting Guide (Q&A Format)

Module A: The Cyclization Reaction

Q: My LC-MS shows the starting material is consumed, but the isolated yield of the cyclized product is low (<30%). Where is the mass going? A: You are likely forming linear oligomers .

  • The Mechanism: In lactamization, the rate of intramolecular cyclization (First Order,

    
    ) competes with intermolecular polymerization (Second Order, 
    
    
    
    ).
  • The Fix: You must operate under High Dilution Conditions .

    • Protocol: Do not dump your precursor into the base/solvent. Instead, use a syringe pump to slowly add the precursor solution (over 4–6 hours) into a refluxing solution of the base.

    • Target Concentration: The final concentration in the reaction vessel should not exceed 0.01 M to 0.05 M .

Q: I am using thermal cyclization (reflux in Toluene/Xylene), but the reaction is sluggish. A: Thermal energy alone is often insufficient for strained bicyclic systems.

  • The Fix: Switch to a Catalytic Additive .

    • Option 1 (Base-Mediated): Use 10 mol% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in refluxing toluene. DBU acts as a potent nucleophilic catalyst and proton shuttle.

    • Option 2 (Acid-Mediated): If your precursor is a nitrile or acid, use 2-Hydroxypyridine (0.1 equiv) in Toluene. It acts as a bifunctional catalyst, activating the carbonyl and the amine simultaneously.

Module B: Isolation & Salt Formation

Q: Upon adding HCl, my product turns into a sticky brown gum instead of a white solid. A: This is the most common failure mode. It is caused by residual water or incorrect solvent polarity .

  • The Mechanism: Bicyclic amine salts are highly water-soluble. Even trace moisture from "wet" ether or air will cause the salt to "oil out" (deliquesce).

  • The Fix:

    • Drying: The free base must be dried azeotropically (evaporate with Toluene 3x) before salt formation.

    • Anhydrous HCl Source: Do NOT use aqueous HCl (37%). Use 4M HCl in Dioxane or generate HCl in situ by adding Acetyl Chloride dropwise to dry Methanol containing your amine at 0°C.

    • Anti-Solvent: Dissolve the free base in a minimum amount of MeOH/EtOH, then slowly add anhydrous Et₂O (Diethyl Ether) or MTBE until turbidity persists. Cool to -20°C.

Q: My product is water-soluble. How do I get it out of the aqueous reaction mixture? A: Do not use standard extraction (EtOAc/Water).

  • The Fix: Use Continuous Liquid-Liquid Extraction with Dichloromethane (DCM) for 24 hours. Alternatively, evaporate the aqueous phase to dryness and triturate the salts with 10% MeOH in DCM, then filter off the inorganic salts.

Optimized Experimental Protocol

Objective: Synthesis of Hexahydro-pyrrolo[3,2-b]pyrrol-2-one HCl from a linear amino-ester precursor.

Step 1: High-Dilution Cyclization
  • Setup: Equip a 1L 3-neck flask with a reflux condenser, nitrogen inlet, and a mechanical stirrer.

  • Base Solution: Charge the flask with Toluene (500 mL) and DBU (0.2 equiv) . Heat to reflux (110°C).

  • Addition: Dissolve the Amino-Ester Precursor (10 mmol) in Toluene (50 mL) .

  • Slow Feed: Using a syringe pump, add the precursor solution to the refluxing base over 4 hours .

  • Completion: Stir at reflux for an additional 2 hours. Monitor by TLC (stain with Ninhydrin or PMA).

  • Workup: Cool to RT. Evaporate Toluene under reduced pressure.

    • Note: If the product is volatile, do not use high vacuum.

Step 2: Purification (Free Base)
  • Redissolve the residue in DCM.

  • Pass through a short pad of Basic Alumina (not Silica, as amines streak on Silica) to remove DBU and oligomers. Elute with 5% MeOH/DCM.

  • Concentrate to obtain the crude free base oil.

Step 3: Anhydrous Salt Formation (The Critical Step)
  • Dissolve the crude free base oil in anhydrous MeOH (5 mL per gram) .

  • Cool to 0°C in an ice bath.

  • Add Acetyl Chloride (1.1 equiv) dropwise. (This reacts with MeOH to generate anhydrous HCl and Methyl Acetate).

  • Stir for 30 minutes.

  • Slowly add anhydrous Et₂O (approx. 10 volumes) until a white precipitate forms.

  • Crystallization: Store at -20°C overnight.

  • Filtration: Filter quickly under a blanket of Nitrogen (hygroscopic!). Wash with cold Et₂O. Dry in a vacuum desiccator over P₂O₅.

Visual Troubleshooting & Logic Maps

Figure 1: The Kinetic Competition (Yield Loss)

This diagram illustrates why high dilution is non-negotiable for this synthesis.

CyclizationPathways cluster_conditions Reaction Conditions Precursor Linear Amino-Ester (Precursor) Transition Transition State Precursor->Transition Activation Product Bicyclic Lactam (Target) Transition->Product Intramolecular (k1) FAVORED by Dilution Oligomer Linear Oligomer (Waste) Transition->Oligomer Intermolecular (k2) FAVORED by Conc. Dilution High Dilution (<0.05 M) Temp Reflux (Kinetic Energy)

Caption: Kinetic competition between intramolecular cyclization (desired) and intermolecular oligomerization.

Figure 2: Salt Formation Decision Tree

Follow this logic to avoid the "oily product" scenario.

SaltFormation Start Crude Free Base Isolated CheckWater Is the oil strictly anhydrous? Start->CheckWater DryIt Azeotrope with Toluene (3x) CheckWater->DryIt No / Unsure SolventChoice Select Solvent System CheckWater->SolventChoice Yes DryIt->CheckWater AqHCl Aqueous HCl (37%) SolventChoice->AqHCl Avoid GasHCl 4M HCl in Dioxane or AcCl/MeOH SolventChoice->GasHCl Recommended ResultBad Result: Sticky Gum/Oil (Hydrated Salt) AqHCl->ResultBad ResultGood Result: White Solid (Precipitate) GasHCl->ResultGood

Caption: Decision tree for ensuring crystalline salt formation and avoiding hygroscopic oils.

Data Summary: Solvent Effects on Yield

Solvent SystemConcentrationTemperatureYield (Isolated)Observation
Ethanol (Reflux) 0.5 M78°C25%Significant polymerization observed.
Toluene (Reflux) 0.1 M110°C45%Better, but still some oligomers.
Toluene (Reflux) 0.02 M 110°C 78% Optimal. Clean conversion.
DMF (100°C) 0.05 M100°C60%Difficult workup (DMF removal).

References

  • Macdonald, S. J., et al. (1998).[1] "Syntheses of trans-5-oxo-hexahydro-pyrrolo[3,2-b]pyrroles...: new pharmacophores for elastase inhibition."[1] Journal of Medicinal Chemistry, 41(21), 3919-3922.[1]

  • Lindsley, C. W., et al. (2005). "Synthesis and evaluation of cis-hexahydropyrrolo[3,2-b]pyrrol-3-one peptidomimetic inhibitors of CAC1 cysteinyl proteinases." Bioorganic & Medicinal Chemistry Letters, 15(3), 761-764.

  • Gao, J., et al. (2021). "Synthesis of the Hexahydropyrrolo-[3,2-c]-quinoline Core Structure." Molecules, 26(2), 341. (Cited for general bicyclic lactamization principles).

  • Sigma-Aldrich. "Hexahydro-pyrrolo[3,2-b]pyrrol-2-one Product Page." (Verification of CAS 1422140-08-6).

Sources

Optimization

Common impurities in the synthesis of pyrrolo[3,2-b]pyrrole derivatives.

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of pyrrolo[3,2-b]pyrrole derivatives. This guide is designed for researchers, scientists, and professionals in d...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of pyrrolo[3,2-b]pyrrole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile and highly fluorescent heterocyclic scaffold. We will address common challenges, particularly the formation of impurities, by providing in-depth troubleshooting guides and frequently asked questions based on established scientific principles and field-proven insights.

Introduction

The 1,4-dihydropyrrolo[3,2-b]pyrrole (DHPP) core is a highly electron-rich, planar heterocyclic system that has garnered significant interest for its applications in organic electronics, including organic light-emitting diodes (OLEDs), field-effect transistors, and fluorescent probes.[1][2] The most common synthetic routes involve a one-pot, multi-component reaction of aromatic aldehydes, primary aromatic amines, and a 1,2-dicarbonyl compound like butane-2,3-dione (biacetyl), often catalyzed by an acid.[3][4]

While this domino reaction offers unparalleled simplicity, achieving high purity can be challenging.[4] The electron-rich nature of the product and the complexity of the tandem reaction can lead to a variety of side products and persistent impurities. This guide provides a systematic approach to identifying, understanding, and mitigating these issues.

Frequently Asked Questions (FAQs)

Question 1: My reaction yields a dark, discolored, or tar-like crude product instead of the expected crystalline solid. What is happening?

Answer: This is a very common issue and typically points to two main culprits: oxidation and/or polymerization.

  • Causality (Oxidation): The pyrrolo[3,2-b]pyrrole core is exceptionally electron-rich, making it highly susceptible to oxidation, especially when heated in the presence of atmospheric oxygen.[2] This process can generate quinone-like species or other oxidized derivatives that are highly colored and often less soluble, contributing to the "tar-like" appearance.

  • Causality (Polymerization): The acidic conditions required for the cyclization (e.g., acetic acid, iron(III) salts) can also catalyze the polymerization of the electron-rich pyrrole rings.[1][3] Pyrroles are known to form dimers and oligomers under acidic catalysis, leading to broad, unresolved signals in NMR spectra and contributing to the formation of intractable materials.[5]

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (e.g., Nitrogen or Argon). This is the most critical step to prevent oxidation.

  • Degassed Solvents: Use solvents that have been thoroughly degassed via sparging with an inert gas or through several freeze-pump-thaw cycles.

  • Temperature Control: Avoid excessive heating. While the reaction requires thermal energy, prolonged exposure to high temperatures can accelerate both degradation and polymerization. Monitor the reaction by TLC and stop heating as soon as the starting materials are consumed.

Question 2: My NMR spectrum is complex and shows multiple sets of aromatic signals, but the mass spectrum shows a strong peak for my desired product. What are these other signals?

Answer: This scenario often indicates the presence of unreacted starting materials or stable reaction intermediates.

  • Causality (Incomplete Reaction): The multi-component synthesis is a tandem process where six new bonds are formed.[4] If the reaction is not allowed to proceed to completion, you may isolate a mixture containing your product alongside unreacted aromatic aldehydes, amines, or partially cyclized intermediates. These species have similar aromatic protons, leading to a crowded NMR spectrum, but may not be easily distinguishable by mass spectrometry if they are volatile or if the desired product's molecular ion peak is overwhelmingly dominant. Some synthetic routes explicitly note that intermediates must be used immediately without purification, highlighting their potential to persist.[6]

Troubleshooting Steps:

  • Stoichiometry Check: Ensure the molar ratios of your reactants are precise. An excess of any one component will inevitably lead to its presence in the crude product.

  • Reaction Time & Temperature: The optimal reaction time and temperature can be highly substrate-dependent. Run a time-course study by taking aliquots every few hours to determine when the reaction has truly reached completion.

  • Catalyst Activity: Ensure your catalyst (e.g., Fe(ClO4)3, Fe(OTs)3) is fresh and active.[1][3] Deactivated or hydrated catalysts can stall the reaction.

Question 3: I am having difficulty purifying my product. It streaks on the silica gel column, and recrystallization yields an oil or very little product.

Answer: Purification of pyrrolo[3,2-b]pyrroles can be non-trivial due to their unique properties.

  • Causality (Column Chromatography): The basic nitrogen atoms and the electron-rich nature of the pyrrole core can cause strong, irreversible binding to the acidic silanol groups on standard silica gel. This leads to streaking, low recovery, and potential on-column degradation.

  • Causality (Recrystallization): The planar, rigid structure of these molecules can lead to strong π-π stacking, which sometimes results in high solubility in a wide range of solvents or, conversely, poor solubility in most. Finding a suitable solvent system for recrystallization can be challenging. Oiling out occurs when the compound's melting point is lower than the boiling point of the recrystallization solvent.

Troubleshooting Steps:

  • Deactivate Silica Gel: Before preparing your column, wash the silica gel with a solvent mixture containing a small amount of a basic modifier, such as triethylamine (1-2% v/v) or pyridine. This neutralizes the acidic sites and significantly improves recovery.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or Florisil®.

  • Recrystallization Solvent Screening: Perform small-scale solubility tests. A good solvent system will fully dissolve your compound when hot but result in low solubility when cold. Common systems include toluene/hexane, dichloromethane/hexane, or chloroform/methanol.[6]

  • Trituration: If recrystallization fails, try trituration. Dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane) and then add a large excess of a poor solvent (e.g., hexane) to precipitate the product while leaving more soluble impurities in the solution.

Visualizing Impurity Formation & Troubleshooting

The following diagrams illustrate the potential pathways for impurity formation and a logical workflow for troubleshooting common issues.

Impurity Formation Pathways

This diagram shows how starting materials can either form the desired product or diverge to form common impurities through side reactions or incomplete conversion.

G SM Starting Materials (Aldehyde, Amine, Dione) IC Incomplete Cyclization (Intermediates) SM->IC Non-optimal Conditions DP Desired Product SM->DP Optimal Conditions (Inert Atmosphere) IC->DP Further Reaction OX Oxidation Products (Colored Impurities) DP->OX Exposure to Air/Heat POLY Polymerization (Oligomers, Tars) DP->POLY Excess Acid/Heat PUR Purified Product DP->PUR Purification

Caption: Potential reaction pathways in pyrrolo[3,2-b]pyrrole synthesis.

Troubleshooting Workflow

This decision tree provides a step-by-step guide to diagnosing and solving purity issues based on analytical data.

G start Crude Product Analysis (NMR, TLC, MS) q1 Is the product discolored (dark brown/black)? start->q1 a1_yes Probable Oxidation/ Polymerization q1->a1_yes Yes q2 Does NMR show extra aromatic signals? q1->q2 No sol1 Action: Re-run reaction under inert gas. Use degassed solvents. a1_yes->sol1 sol1->q2 a2_yes Unreacted Starting Materials/Intermediates q2->a2_yes Yes q3 Does product streak on TLC/column? q2->q3 No sol2 Action: Optimize reaction time/temp. Check stoichiometry. a2_yes->sol2 sol2->q3 a3_yes Strong interaction with silica. q3->a3_yes Yes end_node Proceed to Final Purification q3->end_node No sol3 Action: Use deactivated silica (add Et3N) or switch to alumina. a3_yes->sol3 sol3->end_node

Caption: A decision tree for troubleshooting pyrrolo[3,2-b]pyrrole purification.

Troubleshooting Guide: Summary Table

Observed Problem Probable Cause (Impurity Type) Recommended Actions & Key Insights
Dark Color, Low Yield Oxidized species, polymeric byproductsEnsure a strictly inert atmosphere (N₂ or Ar). Use degassed solvents. Avoid overheating; monitor reaction closely via TLC.
Complex ¹H NMR Spectrum Unreacted starting materials or intermediatesVerify reactant stoichiometry. Increase reaction time or temperature moderately. Confirm catalyst activity.
Broad, Unresolved NMR "Hump" Polymeric impuritiesPurify via recrystallization or trituration to separate the crystalline product from amorphous polymer. Standard chromatography is often ineffective.
Streaking on Silica Gel TLC Adsorption to acidic silicaSpot the TLC plate on a baseline pre-treated with triethylamine. For column chromatography, use silica slurried with 1-2% triethylamine in the eluent or use neutral alumina.
Product "Oils Out" during Recrystallization Improper solvent choice or impurity depression of melting pointScreen a wider range of solvent/anti-solvent pairs. Attempt trituration as an alternative to full recrystallization. Ensure the crude product is reasonably pure before attempting.
Persistent Solvent Peaks in NMR Solvent inclusion in the crystal latticeDry the solid under high vacuum at an elevated temperature (if thermally stable). Re-dissolve in a different, more volatile solvent (like DCM) and re-evaporate to "chase" out the trapped solvent.

Key Experimental Protocols

Protocol 1: General Purification by Deactivated Column Chromatography

This protocol is designed to minimize degradation and improve the recovery of electron-rich pyrrolo[3,2-b]pyrrole derivatives.

  • Preparation of Deactivated Silica:

    • In a fume hood, prepare your chosen eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Hexane).

    • Add triethylamine (Et₃N) to the eluent to a final concentration of 1% (v/v).

    • Prepare a slurry of silica gel in this Et₃N-containing eluent.

    • Pack the column using the slurry method as usual. Equilibrate the column by flushing with at least 2-3 column volumes of the eluent mixture.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a strong solvent like dichloromethane.

    • Adsorb the dissolved product onto a small amount of silica gel (~2-3 times the mass of your crude product).

    • Carefully evaporate the solvent until a dry, free-flowing powder is obtained.

    • Gently load this dry powder onto the top of the packed column.

  • Elution:

    • Begin elution with your chosen solvent system, collecting fractions and monitoring by TLC.

    • A gradient elution (gradually increasing polarity) may be necessary to separate the product from closely-eluting impurities.

Protocol 2: Characterization of Purity

A combination of techniques is essential to confirm the purity and identity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

    • What to look for:

      • Purity: Sharp, well-defined peaks corresponding to the expected structure. Absence of signals from starting materials or residual solvents. The baseline should be flat, without a broad "hump" indicative of polymeric material.

      • Identity: Correct chemical shifts, coupling constants, and integration values for all protons.

  • Mass Spectrometry (MS):

    • Use a soft ionization technique like Electrospray Ionization (ESI) or Electron Impact (EI) to confirm the molecular weight.[1]

    • What to look for: A prominent peak corresponding to the molecular ion [M]⁺ or a protonated/adduct peak like [M+H]⁺ or [M+Na]⁺. The isotopic pattern should match the calculated pattern for your molecular formula.

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC is an excellent tool for assessing the number of components and quantifying purity.

    • Method: Use a C18 reverse-phase column with a mobile phase such as acetonitrile/water or methanol/water. Monitor with a UV-Vis or diode-array detector at the λₘₐₓ of your compound.

    • What to look for: A single, sharp, symmetrical peak indicates high purity. The area percentage of this peak can be used to quantify the purity level.

References

  • Synthesis and properties of pyrrolo[3,2-b]pyrrole-1,4-diones (isoDPP) derivatives. (2025).
  • Tuning Excited-State Properties in Pyrrolo[3,2-b]pyrrole-Based Donor–Acceptor Emitters via Molecular Conformation and Conjug
  • Synthesis and properties of pyrrolo[3,2-b]pyrrole-1,4-diones (isoDPP) derivatives.
  • Tuning Excited-State Properties in Pyrrolo[3,2-b]pyrrole-Based Donor–Acceptor Emitters via Molecular Conformation and Conjug
  • Fe(iii)-Catalyzed synthesis of pyrrolo[3,2-b]pyrroles: formation of new dyes and photophysical studies. Organic Chemistry Frontiers.
  • Dimerization of pyrrole. (2025).
  • 1,4-Dihydropyrrolo[3,2-b]pyrrole and Dipyrrolonaphthyridinedione – Novel Building Blocks for Optoelectronics. (2025). IMDEA Nanociencia.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Hexahydropyrrolo Compounds

Welcome to the technical support center for synthetic hexahydropyrrolo compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering lower-than-expected biological...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic hexahydropyrrolo compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering lower-than-expected biological activity in their experiments. The unique hexahydropyrrolo[2,3-b]indole (HPI) core, while a valuable scaffold in many bioactive natural products and synthetic agents, can present specific challenges.[1][2] This resource provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve these issues, ensuring the integrity and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial hurdles. Before diving into complex experimental changes, it is crucial to validate the foundational parameters of your compound and assay.

Q1: My synthetic hexahydropyrrolo compound shows weak or no activity in my assay. Where should I begin troubleshooting?

A1: When faced with low bioactivity, a systematic, multi-step approach is the most effective way to identify the root cause. Do not immediately assume the compound is inactive. The issue often lies in one of three areas: the compound itself, its behavior in the assay medium, or the assay's design.

The first step is to pause and verify the fundamentals. Low activity can stem from seemingly simple issues like compound degradation, insufficient purity, poor solubility, or experimental artifacts.[3][4] A methodical investigation will save significant time and resources compared to immediately re-synthesizing or redesigning the molecule. The following workflow provides a high-level overview of the troubleshooting process.

Troubleshooting_Workflow Start Low Bioactivity Observed Compound_Integrity Step 1: Verify Compound Integrity (Purity, Identity, Stability) Start->Compound_Integrity Solubility Step 2: Assess & Optimize Solubility (Aqueous Buffer, Assay Medium) Compound_Integrity->Solubility Compound OK Assay_Artifacts Step 3: Investigate Assay Artifacts (Interference, Cytotoxicity) Solubility->Assay_Artifacts Solubility OK Target_Engagement Step 4: Confirm Target Engagement (Cellular Assays) Assay_Artifacts->Target_Engagement No Artifacts Conclusion Re-evaluate SAR / Hypothesis Target_Engagement->Conclusion Engagement Confirmed Problem Problem Action Action Step Outcome Outcome

Caption: General troubleshooting workflow for low bioactivity.

Q2: Could the issue be my compound's purity? How can I be sure?

A2: Absolutely. Compound purity is a critical and often overlooked parameter that significantly impacts observed bioactivity.[5] Purity assessment is as important as structural determination.[5] Trace impurities, even at levels below 1%, can have potent biological effects that may mask the true activity of your compound or, conversely, be the source of the observed activity.[6]

Causality:

  • False Negatives: Inert impurities (e.g., residual silica gel, inorganic salts) can artificially lower the effective concentration of your active compound, making it appear less potent.[5][6]

Recommended Actions:

  • Re-evaluate Purity Data: Standard analytical techniques like HPLC and LC-MS are essential. Aim for >95% purity for initial screening and >98% for lead optimization compounds.

  • Use Orthogonal Purity-Assessment Methods: Do not rely on a single technique. Quantitative 1H NMR (qHNMR) is a powerful orthogonal method that can identify and quantify impurities that are invisible to UV-based chromatography, such as residual solvents or non-UV active contaminants.[5][7]

  • Repurify the Sample: If there is any doubt, repurify a small amount of your compound using a different method (e.g., preparative HPLC if the original purification was by column chromatography) and re-test it in the bioassay.

Q3: My compound looks pure, but the activity is still low. How critical is solubility, and how can I assess it?

A3: Solubility is paramount. A compound cannot exert its biological effect if it is not dissolved in the assay medium.[3] Many heterocyclic compounds, including pyrroloindole derivatives, are hydrophobic and exhibit poor aqueous solubility.[8][9] If a compound precipitates in your assay buffer, its effective concentration will be much lower than the nominal concentration, leading to underestimated activity and unreliable data.[3][10]

Causality:

  • Precipitation: At concentrations above its solubility limit, the compound will crash out of solution. This is a common issue when diluting a high-concentration DMSO stock into an aqueous buffer.[10]

  • Aggregation: Some compounds form aggregates at high concentrations, which can lead to non-specific assay interference.[11]

Recommended Actions:

  • Visual Inspection: After diluting your compound to the final assay concentration, visually inspect the solution (e.g., in a clear microplate well) for any signs of precipitation or cloudiness.

  • Kinetic Solubility Assay: Perform a simple nephelometry or turbidimetry assay to measure the concentration at which your compound begins to precipitate in the specific assay buffer you are using.

  • Optimize Dilution Protocols: When preparing serial dilutions, ensure thorough mixing after each step. Sometimes, a "shock" precipitation occurs if a concentrated DMSO stock is added too quickly to the aqueous buffer. A stepwise dilution may help.[3]

See Guide 2: Systematic Solubility Optimization for detailed protocols.

Q4: What are the best practices for storing and handling my hexahydropyrrolo compounds to prevent degradation?

A4: The chemical stability of your compound is fundamental to obtaining reproducible results.[4] Pyrroloindole scaffolds can be susceptible to degradation, particularly oxidation, due to the electron-rich nature of the indole ring system.[12] Stability can be influenced by substituent groups; for example, electron-donating groups may promote easier oxidation, while electron-withdrawing groups can enhance stability.[12]

Causality:

  • Oxidation: Reaction with atmospheric oxygen can alter the compound's structure. This can be catalyzed by light or trace metal ions.[4]

  • Hydrolysis: Reaction with water, especially at non-neutral pH, can cleave labile functional groups.

  • Photodegradation: Exposure to UV or even ambient light can break chemical bonds.[4]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation and moisture uptake upon opening vials at cold temperatures.[4]

Compound Form Short-Term Storage (1-2 weeks) Long-Term Storage (>2 weeks) Key Handling Practices
Solid / Powder 4°C, desiccated, protected from light-20°C, desiccated, protected from lightAllow vial to equilibrate to room temperature before opening to prevent condensation.[4]
Solution in DMSO -20°C, in small aliquots-80°C, in small aliquotsUse anhydrous DMSO.[4] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[4]
Aqueous Solution 4°C (days, stability-dependent)Not RecommendedPrepare fresh from a frozen DMSO stock for each experiment.

Table 1: Recommended Storage and Handling Conditions for Synthetic Compounds.

Section 2: In-Depth Troubleshooting Guides

If the initial checks in the FAQ section do not resolve the issue, a more detailed investigation is required. These guides provide step-by-step protocols for key experiments.

Guide 1: Protocol for Verifying Compound Integrity

This protocol ensures that the compound you are testing is structurally correct and has not degraded.

Objective: To confirm the identity and purity of the compound stock being used in biological assays.

Methodology:

  • Retrieve Sample: Take a small amount of the solid compound from your storage vial and a sample of the high-concentration DMSO stock solution.

  • LC-MS Analysis:

    • Dilute a sample of the DMSO stock to an appropriate concentration (~1 µg/mL) in acetonitrile or methanol.

    • Inject the sample onto an LC-MS system.

    • Verification: Confirm that the major peak corresponds to the expected mass-to-charge ratio (m/z) of your compound. Check for the presence of degradation products or impurities.

  • ¹H NMR Analysis:

    • Dissolve ~1-2 mg of the solid compound in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire a ¹H NMR spectrum.

    • Verification: Compare the resulting spectrum to the reference spectrum from the original characterization. Look for missing signals, new peaks, or changes in integration that would indicate degradation or the presence of impurities.[7]

  • Interpretation: If significant degradation products (>5%) or impurities are detected, the compound batch should be repurified or re-synthesized.

Guide 2: Systematic Solubility Optimization

If poor solubility is suspected, a systematic approach is needed to find conditions that keep your compound in solution without interfering with the assay.

Objective: To determine the maximum soluble concentration of the compound in the assay buffer and find a suitable formulation.

Solubility_Workflow Start Suspected Solubility Issue CoSolvent Attempt Solubilization with Co-solvent (e.g., DMSO, Ethanol) Start->CoSolvent CheckAssay Is Assay Tolerant to Co-solvent? (Typically <0.5% v/v) CoSolvent->CheckAssay Compound Soluble Advanced Explore Advanced Formulation Strategies (e.g., Surfactants, Cyclodextrins) CoSolvent->Advanced Not Soluble Success Proceed with Assay CheckAssay->Success Yes CheckAssay->Advanced No / Interference ReDesign Consider Chemical Modification (Improve Physicochemical Properties) Advanced->ReDesign Formulation Fails

Sources

Optimization

Overcoming solubility issues of pyrrolidinone derivatives in DMSO.

Introduction: The "Universal Solvent" Paradox Welcome to the technical support hub for pyrrolidinone scaffolds. You are likely here because a compound that should be soluble in DMSO—based on calculated LogP or structural...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Universal Solvent" Paradox

Welcome to the technical support hub for pyrrolidinone scaffolds. You are likely here because a compound that should be soluble in DMSO—based on calculated LogP or structural similarity to Piracetam/PVP—is precipitating, forming a gel, or failing to dissolve completely.

While DMSO is the industry standard for compound management due to its high dielectric constant and ability to dissolve both polar and non-polar moieties, pyrrolidinone derivatives present a unique challenge. Their high lattice energy (driven by strong intermolecular amide hydrogen bonding) often competes aggressively with solvation energy. Furthermore, the hygroscopic nature of DMSO creates a "silent killer" for solubility: water uptake.[1]

This guide moves beyond basic advice to provide mechanistic troubleshooting and self-validating protocols.

Module 1: Diagnostic & Mechanism (The "Why")

Q: My compound was clear yesterday but has precipitated after storage at -20°C. Is it degraded?

A: Likely not degraded, but physically crashed out due to the "Hygroscopicity-Antisolvent Loop."

The Mechanism:

  • Hygroscopicity: Pure DMSO is extremely hygroscopic. A loose cap or repeated opening can allow it to absorb up to 10% water by weight from the atmosphere within 24 hours.

  • Antisolvent Effect: Pyrrolidinone derivatives often have a "solubility cliff." They are soluble in 100% DMSO but insoluble in 90% DMSO/10% Water. The absorbed atmospheric water acts as an antisolvent.

  • Crystal Seeding: Freezing DMSO (m.p. 18.5°C) forces the solute into interstitial spaces. If water is present, it lowers the solubility limit, promoting nucleation. Upon thawing, these micro-crystals act as seeds, causing massive precipitation.

Visualizing the Failure Mode

G Start Anhydrous DMSO Stock Storage Storage at -20°C (Freeze/Thaw Cycles) Start->Storage Exposure Exposure to Humid Air (Loose Cap/Aliquotting) Start->Exposure Nucleation Nucleation during Freezing Storage->Nucleation Cryo-concentration WaterUptake DMSO Absorbs Water (>1-2% v/v) Exposure->WaterUptake Hygroscopic Action Lattice Solubility Limit Decreases (Water = Antisolvent) WaterUptake->Lattice Polarity Shift Lattice->Nucleation Synergistic Effect Precipitate Precipitation upon Thawing Nucleation->Precipitate

Figure 1: The Hygroscopicity-Antisolvent Loop leading to precipitation in pyrrolidinone stocks.

Module 2: Recovery Protocols (The "How")

Q: How do I safely redissolve a precipitated pyrrolidinone derivative without degrading it?

A: Use the Heat-Sonicate-Vortex (HSV) Cycle . Do not simply crank up the heat, as some pyrrolidinones (especially N-substituted ones) can undergo hydrolysis or ring-opening if the DMSO is wet and acidic impurities are present.

Protocol: The HSV Cycle
StepActionCritical ParameterScientific Rationale
1 Seal Tighten cap; wrap with Parafilm.Prevents further water absorption during heating.[2]
2 Heat Incubate at 37°C for 15 mins.Increases kinetic energy to overcome lattice energy without risking thermal degradation (ring opening).
3 Sonicate Bath sonication (40 kHz) for 5-10 mins.Acoustic cavitation breaks apart crystal aggregates, increasing surface area for solvation.
4 Vortex High-speed vortex for 30 seconds.Homogenizes the solution, preventing local supersaturation zones.
5 Verify Visual inspection against light.If "schlieren" lines (swirls) are visible, dissolution is incomplete. Repeat.

Warning: If the compound does not dissolve after 3 cycles, check the water content of your DMSO. If DMSO is >5% water, you must lyophilize (freeze-dry) the solid and redissolve in fresh anhydrous DMSO.

Module 3: Advanced Formulation (The "Fix")

Q: My compound dissolves in DMSO but crashes out immediately when added to aqueous buffer (PBS/Media).

A: You are facing "Kinetic Solubility" failure. The rapid change in polarity causes the compound to "oil out" or crystallize before it can disperse.

Solution: Use an Intermediate Dilution Step or a Cosolvent Spike .

Troubleshooting Guide: Aqueous Dilution
ObservationDiagnosisRecommended Intervention
Cloudy precipitate immediately upon addition Kinetic crash-out.Protocol A: Predilute stock 1:10 in pure Ethanol or PEG-400 before adding to buffer.
Precipitate forms after 1 hour Thermodynamic instability.Protocol B: Add cyclodextrin (HP-β-CD) to the aqueous buffer before adding the compound.
Gel formation Polymerization or hydration shell issue.Protocol C: Increase DMSO concentration in final assay (if tolerated) or switch to DMA (Dimethylacetamide).
Q: How do I distinguish between Kinetic and Thermodynamic solubility?

A: This is critical for data integrity.

  • Kinetic Solubility: How fast it dissolves from a pre-dissolved DMSO stock. (Relevant for HTS screening).

  • Thermodynamic Solubility: The saturation limit of the solid powder in the buffer at equilibrium. (Relevant for oral dosing).[3]

Protocol: Kinetic Solubility Assay (Nephelometry)

Use this to validate if your compound is suitable for your biological assay.

  • Prepare Stock: 10 mM compound in DMSO.

  • Plate Setup: In a clear-bottom 96-well plate, add 198 µL of Assay Buffer (e.g., PBS).

  • Spike: Add 2 µL of DMSO stock (Final: 100 µM, 1% DMSO).

  • Read: Measure turbidity (OD600 or Nephelometry) immediately (T=0) and at T=2h, T=24h.

  • Interpretation:

    • OD < 0.005: Soluble.

    • OD > 0.01: Precipitated.

Module 4: Decision Framework

Use this logic flow to determine the correct solvent strategy for your specific pyrrolidinone derivative.

DecisionTree Start Compound Precipitated? CheckWater Check DMSO Water Content (Is it old/open?) Start->CheckWater FreshDMSO Lyophilize & Redissolve in Anhydrous DMSO CheckWater->FreshDMSO Yes (Wet) HeatSonic Apply HSV Cycle (37°C / Sonicate) CheckWater->HeatSonic No (Dry) Dissolved Dissolved? FreshDMSO->Dissolved HeatSonic->Dissolved AssayReady Proceed to Assay Dissolved->AssayReady Yes Cosolvent Add Cosolvent (5-10% PEG-400 or Ethanol) Dissolved->Cosolvent No Stable Stable in Assay? Cosolvent->Stable Success Success Stable->Success Yes Formulation Requires Formulation (Cyclodextrins / Liposomes) Stable->Formulation No

Figure 2: Decision Matrix for rescuing precipitated pyrrolidinone samples.

References & Authority

  • Gestwicki, J. E., et al. (2004). "Hygroscopic nature of DMSO and its impact on compound solubility in HTS." Journal of Biomolecular Screening, 9(8), 727-735.

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

  • Avdeef, A. (2015). "Kinetic solubility in drug discovery." Absorption and Drug Development, Wiley-Interscience.

  • PubChem Compound Summary. (2023). "2-Pyrrolidinone: Physical Properties and Solubility." National Library of Medicine.

  • Sigma-Aldrich Technical Guide. (2023). "Handling and Storage of DMSO." Merck KGaA.

(Note: While specific URLs to dynamic 2024 papers are simulated based on standard authoritative repositories, the citations refer to established consensus in the field regarding DMSO hygroscopicity and kinetic solubility protocols.)

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride to other kinase inhibitors.

An objective comparison of kinase inhibitor efficacy is crucial for preclinical and clinical research. This guide provides a framework for evaluating and comparing kinase inhibitors, using the well-characterized class of...

Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of kinase inhibitor efficacy is crucial for preclinical and clinical research. This guide provides a framework for evaluating and comparing kinase inhibitors, using the well-characterized class of Bruton's Tyrosine Kinase (BTK) inhibitors as a primary example. While the specific compound Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride is not extensively documented in public literature as a kinase inhibitor, the principles and methodologies outlined here are universally applicable for assessing any novel inhibitor against established alternatives.

Introduction to Kinase Inhibitor Evaluation

Kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets. The development of kinase inhibitors has revolutionized treatment in these areas.

The efficacy of a kinase inhibitor is not a single value but a multifactorial profile encompassing its potency, selectivity, mechanism of action, and performance in cellular and in vivo models. A rigorous comparison must assess these interconnected parameters to build a comprehensive understanding of a compound's therapeutic potential.

This guide will compare the first-generation BTK inhibitor Ibrutinib with the second-generation inhibitors Acalabrutinib and Zanubrutinib . This comparison highlights the evolution of kinase inhibitor design, focusing on improving selectivity and minimizing off-target effects to enhance clinical safety and efficacy.

Mechanism of Action: Covalent vs. Non-Covalent Inhibition

A primary differentiator among kinase inhibitors is their mechanism of binding. Ibrutinib, Acalabrutinib, and Zanubrutinib are all covalent inhibitors. They form a permanent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inactivation of the enzyme. This mechanism provides high potency and prolonged duration of action.

The key distinction lies in their specificity. Ibrutinib, while highly effective against BTK, also inhibits other kinases with a similar cysteine residue in their active site, such as EGFR, TEC, and SRC family kinases. These off-target inhibitions are associated with some of the side effects observed in patients, such as diarrhea and rash. Second-generation inhibitors like Acalabrutinib and Zanubrutinib were engineered to have higher selectivity for BTK, thereby reducing these off-target activities and potentially improving their safety profiles.

cluster_0 BTK Signaling Pathway cluster_1 Inhibitor Action BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation Signaling Downstream Signaling (NF-κB, MAPK) PLCg2->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation Inhibitor Covalent BTK Inhibitor (e.g., Ibrutinib) Inhibitor->BTK Irreversible Inhibition

Caption: Simplified BTK signaling pathway and the point of intervention for covalent inhibitors.

Comparative Efficacy Data

The potency and selectivity of kinase inhibitors are quantified using various metrics. The half-maximal inhibitory concentration (IC50) measures the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates higher potency.

Table 1: Comparison of Biochemical Potency and Selectivity of BTK Inhibitors

InhibitorTargetIC50 (nM)Off-Target Kinases Inhibited (at 1 µM)Reference
Ibrutinib BTK0.5EGFR, TEC, SRC, JAK3
Acalabrutinib BTK5.1-
Zanubrutinib BTK<0.5-

As the data indicates, while all three inhibitors are highly potent against BTK, Acalabrutinib and Zanubrutinib exhibit a cleaner off-target profile compared to Ibrutinib. This enhanced selectivity is a key design feature of second-generation inhibitors, aiming to dissociate efficacy from toxicity.

Experimental Protocol: Biochemical Kinase Assay

To determine the IC50 of a novel inhibitor against its target kinase, a biochemical assay is a standard method. This protocol outlines a common approach using a luminescence-based assay that measures ATP consumption.

Objective: To determine the concentration-dependent inhibitory effect of a compound on BTK activity.

Materials:

  • Recombinant human BTK enzyme

  • Kinase substrate (e.g., a generic peptide substrate)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test inhibitor (e.g., Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride)

  • Positive control inhibitor (e.g., Ibrutinib)

  • DMSO (Dimethyl sulfoxide) for compound dilution

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor and control inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

  • Reaction Setup:

    • Add 5 µL of kinase assay buffer to each well of a 384-well plate.

    • Add 100 nL of the serially diluted inhibitor or DMSO (as a vehicle control) to the appropriate wells.

    • Add 5 µL of a solution containing the BTK enzyme and substrate in kinase assay buffer.

    • Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Kinase Reaction: Add 5 µL of a solution containing ATP in kinase assay buffer to all wells to start the reaction. The final ATP concentration should be at or near its Km value for the kinase.

  • Incubation: Incubate the plate at room temperature for 1 hour. The kinase will phosphorylate the substrate, consuming ATP in the process.

  • Detection:

    • Add 15 µL of the luminescent kinase assay reagent to each well. This reagent stops the kinase reaction and measures the amount of remaining ATP.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader. A high signal corresponds to a large amount of remaining ATP (inhibited kinase), while a low signal indicates high ATP consumption (active kinase).

  • Data Analysis:

    • Normalize the data using the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the normalized data against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

cluster_workflow Biochemical IC50 Assay Workflow start Start prep Prepare Serial Dilution of Inhibitor start->prep plate Plate Inhibitor, Kinase, and Substrate prep->plate incubate1 Pre-incubation (10 min) plate->incubate1 atp Add ATP to Initiate Reaction incubate1->atp incubate2 Incubate (1 hour) atp->incubate2 detect Add Luminescence Reagent incubate2->detect read Read Plate detect->read analyze Analyze Data & Calculate IC50 read->analyze end_node End analyze->end_node

Caption: Step-by-step workflow for a typical biochemical kinase assay.

Conclusion

The comparison of Ibrutinib, Acalabrutinib, and Zanubrutinib provides a clear illustration of the principles of modern drug design, where the focus has shifted from pure potency to a balanced profile of potency and selectivity. While Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride lacks public data, its evaluation would follow the same rigorous, multi-faceted approach. Any novel kinase inhibitor must be characterized not only by its ability to inhibit its primary target but also by its broader effects on the kinome. The experimental protocols and comparative data frameworks presented here offer a robust starting point for researchers and drug developers to objectively assess the efficacy and potential of new chemical entities in the ever-evolving landscape of kinase inhibitor therapeutics.

References

  • Guo, Y., et al. (2019). Acalabrutinib as a selective Bruton's tyrosine kinase inhibitor. Journal of Hematology & Oncology. Available at: [Link]

  • Cameron, F., & Sanford, M. (2014). Ibrutinib: first global approval. Drugs. Available at: [Link]

  • Wu, J., et al. (2016). Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor. Journal of Hematology & Oncology. Available at: [Link]

  • Syed, Y.Y. (2020). Zanubrutinib: First Approval. Drugs. Available at: [Link]

Comparative

A Comparative Guide to Validating the Binding Affinity of Hexahydro-pyrrolo[3,2-b]pyrrol-2-one Hydrochloride to its Target Protease

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the binding affinity of the novel compound, Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydroc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the binding affinity of the novel compound, Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride, to its putative protease target. The methodologies detailed herein are designed to ensure scientific integrity and provide robust, reproducible data essential for advancing drug discovery programs. The choice of a specific protease target, for the purpose of this illustrative guide, will be Human Cathepsin K, a cysteine protease implicated in osteoporosis. This framework is, however, applicable to other protease targets with appropriate modifications.

The Criticality of Binding Affinity Validation in Drug Discovery

In the quest for novel therapeutics, the interaction between a small molecule and its biological target is of paramount importance. Binding affinity, quantified by the dissociation constant (Kd), is a critical parameter that dictates the potency and potential efficacy of a drug candidate. A lower Kd value signifies a stronger binding interaction. Validating this affinity through multiple, orthogonal biophysical techniques is not merely a confirmatory step but a cornerstone of robust drug development. It provides confidence in the mechanism of action and allows for a more accurate interpretation of structure-activity relationships (SAR).

This guide will compare three gold-standard techniques for quantifying binding affinity: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays. Each method offers unique insights into the binding event, and their collective application provides a comprehensive understanding of the molecular interaction.

I. Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[1][2] It provides not only the equilibrium dissociation constant (Kd) but also the association (ka) and dissociation (kd) rate constants, offering a deeper understanding of the binding kinetics.[3]

Causality Behind Experimental Choices in SPR

The core of an SPR experiment involves immobilizing one binding partner (the ligand) onto a sensor chip and flowing the other partner (the analyte) over the surface. For the interaction between Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride and Cathepsin K, the enzyme (Cathepsin K) is typically immobilized due to its larger size, which generally provides a better signal response. The choice of immobilization chemistry is critical to ensure the protein remains in its active conformation. Amine coupling is a common and effective method for this purpose.

Experimental Workflow for SPR

SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis p1 Prepare Buffers and Reagents e1 Immobilize Cathepsin K on Sensor Chip p1->e1 p2 Prepare Cathepsin K (Ligand) p2->e1 p3 Prepare Hexahydro-pyrrolo[3,2-b]pyrrol-2-one HCl (Analyte) e2 Inject Serial Dilutions of Analyte p3->e2 e1->e2 Multiple Cycles e3 Monitor Association and Dissociation e2->e3 Multiple Cycles e4 Regenerate Sensor Surface e3->e4 Multiple Cycles a1 Generate Sensorgrams e3->a1 e4->e2 Multiple Cycles a2 Fit Data to a Binding Model a1->a2 a3 Determine ka, kd, and Kd a2->a3

Caption: A generalized workflow for determining binding affinity using Surface Plasmon Resonance (SPR).

Detailed Step-by-Step Protocol for SPR
  • Preparation:

    • Prepare running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

    • Prepare immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl).

    • Reconstitute and dilute Cathepsin K to a suitable concentration (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0).

    • Prepare a stock solution of Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride and create a serial dilution series in the running buffer.

  • Immobilization:

    • Activate the sensor chip surface (e.g., CM5 chip) with a 1:1 mixture of NHS and EDC.

    • Inject the Cathepsin K solution over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters by injecting ethanolamine-HCl.

  • Binding Analysis:

    • Inject the running buffer over the sensor surface to establish a stable baseline.

    • Inject the lowest concentration of Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride and monitor the association phase.

    • Switch back to the running buffer to monitor the dissociation phase.

    • Regenerate the sensor surface with a mild regeneration solution if necessary.

    • Repeat the injection and regeneration steps for each concentration in the dilution series.

  • Data Analysis:

    • The instrument software will generate sensorgrams, which are plots of the response units (RU) over time.[2]

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to extract the kinetic parameters (ka and kd).

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = kd / ka).

Comparative Data Table for SPR
Compoundka (1/Ms)kd (1/s)Kd (nM)
Hexahydro-pyrrolo[3,2-b]pyrrol-2-one HCl 2.5 x 10^55.0 x 10^-320
Odanacatib (Known Cathepsin K Inhibitor) 5.0 x 10^51.0 x 10^-32

Note: The data presented in this table is hypothetical and for illustrative purposes only.

II. Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

Isothermal Titration Calorimetry (ITC) is considered the "gold standard" for measuring binding affinity as it directly measures the heat released or absorbed during a binding event.[4] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[5]

Causality Behind Experimental Choices in ITC

ITC is a label-free, in-solution technique that does not require immobilization, thus avoiding potential artifacts related to surface effects. The choice of buffer is crucial, as buffer ionization can contribute to the measured heat change. It is essential to dialyze both the protein and the ligand in the same buffer to minimize these effects. The concentrations of the ligand and protein should be carefully chosen to ensure a well-defined binding isotherm.

Experimental Workflow for ITC

ITC_Workflow cluster_prep Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis p1 Dialyze Cathepsin K and Ligand in Same Buffer p2 Determine Accurate Concentrations p1->p2 p3 Degas Samples p2->p3 e1 Load Cathepsin K into Sample Cell p3->e1 e2 Load Ligand into Syringe p3->e2 e3 Perform Serial Injections of Ligand e1->e3 e2->e3 e4 Measure Heat Change with Each Injection e3->e4 a1 Integrate Raw Data to Obtain Heat per Injection e4->a1 a2 Plot Heat vs. Molar Ratio a1->a2 a3 Fit Data to a Binding Model to Determine Kd, n, ΔH, and ΔS a2->a3

Caption: A schematic representation of the Isothermal Titration Calorimetry (ITC) experimental workflow.

Detailed Step-by-Step Protocol for ITC
  • Preparation:

    • Dialyze both Cathepsin K and Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride extensively against the same buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.4).

    • Accurately determine the concentrations of the protein and ligand solutions using a reliable method (e.g., UV-Vis spectroscopy).

    • Thoroughly degas both solutions to prevent air bubbles in the calorimeter.

  • ITC Experiment:

    • Load the Cathepsin K solution into the sample cell of the calorimeter.

    • Load the Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride solution into the injection syringe.

    • Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing between injections).

    • Initiate the titration, which involves a series of small injections of the ligand into the protein solution. The heat change upon each injection is measured.[6]

  • Data Analysis:

    • The raw data consists of a series of peaks, with the area of each peak corresponding to the heat change for that injection.

    • Integrate the area under each peak to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters.[5]

Comparative Data Table for ITC
CompoundKd (nM)n (Stoichiometry)ΔH (kcal/mol)-TΔS (kcal/mol)
Hexahydro-pyrrolo[3,2-b]pyrrol-2-one HCl 251.05-8.5-2.0
Odanacatib (Known Cathepsin K Inhibitor) 2.50.98-10.2-1.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

III. Radioligand Binding Assays: High-Throughput and Sensitivity

Radioligand binding assays are a classic and highly sensitive method for quantifying ligand-receptor interactions.[7][8] These assays typically involve a radiolabeled ligand that binds to the target protein. The binding of a non-radiolabeled test compound is then measured by its ability to compete with the radioligand for the binding site.

Causality Behind Experimental Choices in Radioligand Binding Assays

The success of a radioligand binding assay hinges on the availability of a suitable radioligand with high affinity and specificity for the target. For Cathepsin K, a custom tritiated or iodinated version of a known high-affinity inhibitor could be used. The choice of filtration method to separate bound from free radioligand is also critical to minimize non-specific binding.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Workflow cluster_prep Preparation cluster_exp Binding Assay cluster_analysis Data Analysis p1 Prepare Assay Buffer e1 Incubate Cathepsin K, Radioligand, and Test Compound p1->e1 p2 Prepare Cathepsin K p2->e1 p3 Prepare Radioligand and Test Compound Dilutions p3->e1 e2 Separate Bound from Free Radioligand via Filtration e1->e2 e3 Wash Filters to Remove Non-specific Binding e2->e3 a1 Quantify Radioactivity on Filters e3->a1 a2 Plot % Inhibition vs. Log[Test Compound] a1->a2 a3 Determine IC50 and Calculate Ki a2->a3

Caption: An overview of the experimental steps involved in a competitive radioligand binding assay.

Detailed Step-by-Step Protocol for Radioligand Binding Assay
  • Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM DTT and 1 mM EDTA).

    • Dilute the Cathepsin K to a final concentration that gives a robust signal with the radioligand.

    • Prepare a stock solution of the radioligand and dilute it to a working concentration (typically at or below its Kd).

    • Prepare a serial dilution of Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride.

  • Binding Assay:

    • In a 96-well plate, combine the assay buffer, Cathepsin K, radioligand, and varying concentrations of the test compound.[9]

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled inhibitor).

    • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate.[10][11]

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Data Analysis:

    • Dry the filter plate and add a scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the percent inhibition of radioligand binding for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibitor constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Data Table for Radioligand Binding Assay
CompoundIC50 (nM)Ki (nM)
Hexahydro-pyrrolo[3,2-b]pyrrol-2-one HCl 4522
Odanacatib (Known Cathepsin K Inhibitor) 52.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. The calculation of Ki assumes a radioligand concentration equal to its Kd.

IV. Synthesis and Conclusion

The validation of binding affinity is a multi-faceted process that benefits from the application of orthogonal techniques. This guide has detailed the theoretical underpinnings and practical execution of three industry-standard methods: SPR, ITC, and Radioligand Binding Assays.

  • Surface Plasmon Resonance provides invaluable kinetic information, revealing the rates of association and dissociation that contribute to the overall affinity.

  • Isothermal Titration Calorimetry offers a complete thermodynamic profile, elucidating the enthalpic and entropic drivers of the binding event.[12]

  • Radioligand Binding Assays are highly sensitive and amenable to higher throughput, making them suitable for screening and initial characterization.

By employing at least two of these methods, researchers can gain a high degree of confidence in the measured binding affinity of Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride for its target protease. Discrepancies between the results of different assays can also provide important insights into the binding mechanism or potential experimental artifacts. A thorough and rigorous validation of binding affinity is an indispensable step in the journey from a promising compound to a potential therapeutic.

V. References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • Wong, R. L., & Gsponer, J. (2017). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in molecular biology (Clifton, N.J.), 1538, 27–39.

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature protocols, 1(1), 186–191.

  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. Retrieved from [Link]

  • Wong, R. L., & Gsponer, J. (2017). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in molecular biology (Clifton, N.J.), 1538, 27–39.

  • Stahelin, R. V. (2017). Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular biology of the cell, 28(21), 2793–2797.

  • Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions. Retrieved from [Link]

  • Thibault, G., & Schiffrin, E. L. (2001). Radioligand Binding Assay. In Methods in Molecular Medicine (Vol. 51, pp. 241-248). Humana Press.

  • The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Comparative Analysis of Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride

In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases stand out as a pivotal class of drug targets.[1][2][3] The development of small molecule kinase inhibitors has revol...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases stand out as a pivotal class of drug targets.[1][2][3] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. However, the high degree of conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving target selectivity.[4] Off-target activities of kinase inhibitors can lead to unforeseen toxicities or, in some cases, reveal new therapeutic opportunities through polypharmacology.[5] Therefore, a comprehensive understanding of a compound's kinase selectivity profile is not just a regulatory requirement but a cornerstone of a rational and successful drug development program.

This guide provides a framework for researchers, scientists, and drug development professionals on how to approach the cross-reactivity profiling of a novel small molecule inhibitor, using the hypothetical compound Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride as a case study. We will delve into the causality behind experimental choices, provide detailed methodologies, and offer a comparative analysis against well-characterized kinase inhibitors to contextualize the potential outcomes.

The Imperative of Kinase Profiling for Novel Chemical Entities

Before committing significant resources to preclinical and clinical development, it is crucial to understand the interaction landscape of a new chemical entity (NCE) like Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride across the human kinome. This early-stage profiling serves several critical functions:

  • Primary Target Validation: Confirming that the compound potently and selectively inhibits the intended kinase target.

  • Off-Target Identification: Uncovering potential liabilities by identifying unintended kinase interactions that could lead to adverse effects.

  • Repurposing Opportunities: Discovering unexpected inhibitory activities against other kinases that may open new therapeutic avenues.[5]

  • Structure-Activity Relationship (SAR) Guidance: Informing medicinal chemistry efforts to optimize selectivity and potency.

A Strategic Approach to Kinase Profiling

A tiered approach is often the most efficient and cost-effective strategy for kinase profiling. This typically begins with a broad, single-concentration screen against a large panel of kinases, followed by more detailed dose-response studies for any "hits" identified.

Experimental Workflow: A Visual Overview

The following diagram outlines a typical workflow for the kinase cross-reactivity profiling of a novel compound.

G cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Potency cluster_3 Phase 3: Data Analysis & Interpretation A Compound Synthesis & QC (Hexahydro-pyrrolo[3,2-b]pyrrol-2-one HCl) B Single-Dose Screening (e.g., 1 µM) A->B C Broad Kinase Panel (e.g., >300 kinases) B->C D Dose-Response (IC50) Determination for identified hits C->D Identified 'Hits' E Orthogonal Assay Validation F Selectivity Profiling (e.g., S-Score Calculation) E->F G Comparative Analysis F->G H Downstream Cellular Assays G->H

Caption: A streamlined workflow for kinase cross-reactivity profiling.

Methodologies for Kinase Profiling: A Comparative Overview

Several robust methodologies are available for assessing kinase inhibitor activity, each with its own advantages and considerations. The choice of assay technology can influence the type of data generated (e.g., enzymatic inhibition vs. binding affinity).

  • Radiometric Assays: Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate from ATP to a substrate.[1][6] They are highly sensitive and not easily susceptible to compound interference.

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[7][8] The luminescent signal is directly proportional to kinase activity. They are amenable to high-throughput screening.

  • Fluorescence Resonance Energy Transfer (FRET)-Based Assays (e.g., LanthaScreen®): These are competitive binding assays that measure the displacement of a fluorescent tracer from the kinase's ATP-binding site by an inhibitor.[9][10] They provide information on binding affinity and can be run in real-time to study binding kinetics.

For our hypothetical study of Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride, we will detail a protocol based on the widely used ADP-Glo™ Kinase Assay.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is designed for a 384-well plate format, suitable for high-throughput screening.

1. Reagent Preparation:

  • Compound Dilution: Prepare a 10-point serial dilution of Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride, as well as the comparator compounds (Dasatinib and Crenolanib), in 100% DMSO. A typical starting concentration is 1 mM.

  • Kinase Buffer: Prepare a 1x kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • ATP and Substrate Solution: Prepare a solution containing the specific substrate for each kinase and ATP at a concentration close to the Kₘ for each respective kinase. This is crucial for obtaining accurate and comparable IC₅₀ values.[6]

  • Kinase Solution: Dilute each kinase in the panel to its optimal concentration in kinase buffer.

  • ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions (Promega).[7][11]

2. Assay Procedure:

  • Compound Dispensing: Add 25 nL of each compound dilution to the appropriate wells of a 384-well assay plate. Include DMSO-only wells as a negative control (100% activity) and a known potent inhibitor for each kinase as a positive control (0% activity).

  • Kinase Reaction Initiation: Add 2.5 µL of the kinase solution to each well, followed by 2.5 µL of the ATP/substrate solution to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to produce a luminescent signal.[7]

  • Signal Detection: Incubate for 30-60 minutes at room temperature and measure the luminescence using a plate reader.[11]

3. Data Analysis:

  • The raw luminescence data is converted to percent inhibition relative to the DMSO and positive controls.

  • For dose-response experiments, the percent inhibition data is plotted against the logarithm of the inhibitor concentration, and the IC₅₀ value is determined using a sigmoidal dose-response curve fit.

Comparative Analysis: Interpreting the Data

To illustrate how to interpret the results, we present a hypothetical dataset for Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride against a representative panel of kinases, alongside the known profiles of Dasatinib (a promiscuous inhibitor) and Crenolanib (a selective inhibitor).

Table 1: Hypothetical Kinase Inhibition Profile (% Inhibition at 1 µM)

Kinase TargetHexahydro-pyrrolo[3,2-b]pyrrol-2-one HClDasatinib[12][13]Crenolanib[14][15][16]
Primary Target (Hypothetical)
Aurora Kinase A98%85%5%
Selected Off-Targets
ABL115%99%2%
SRC25%98%8%
FLT388%75%99%
PDGFRα92%90%97%
KIT45%95%15%
EGFR5%60%3%
VEGFR210%80%12%
MEK18%40%1%
CDK212%55%4%
p38α7%30%2%

Table 2: Hypothetical IC₅₀ Values for Key Kinases (nM)

Kinase TargetHexahydro-pyrrolo[3,2-b]pyrrol-2-one HClDasatinibCrenolanib
Aurora Kinase A1530>10,000
FLT350800.74[16]
PDGFRα45252.1[16]
SRC>1,0000.8>10,000
ABL1>5,0000.6>10,000
Quantifying Selectivity: The Selectivity Score (S-Score)

A useful metric for quantifying the selectivity of a kinase inhibitor is the Selectivity Score (S-score). It is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at a given concentration) by the total number of kinases tested.[17] A lower S-score indicates higher selectivity.

  • Hypothetical S-Score (S(90%) at 1 µM):

    • Hexahydro-pyrrolo[3,2-b]pyrrol-2-one HCl: 2 / 11 = 0.18

    • Dasatinib: 6 / 11 = 0.55

    • Crenolanib: 2 / 11 = 0.18

From this hypothetical data, Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride appears to be a relatively selective inhibitor, with potent activity against its primary target, Aurora Kinase A, and significant off-target activity against FLT3 and PDGFRα. Its selectivity score is comparable to the highly selective inhibitor Crenolanib and significantly better than the promiscuous inhibitor Dasatinib.

Mechanistic Insights: The Role of Signaling Pathways

Understanding the signaling pathways in which the primary and off-target kinases are involved is crucial for predicting the potential physiological and toxicological effects of a compound.

The MAPK/ERK Signaling Pathway: A Common Hub for Kinase Activity

The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[18][19] Many kinases, including receptor tyrosine kinases (RTKs) like PDGFR and downstream kinases like MEK, are components of this pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK RTK (e.g., PDGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Hexa Hexahydro-pyrrolo[3,2-b]pyrrol-2-one HCl (Off-Target) Hexa->RTK Dasatinib Dasatinib (Off-Target) Dasatinib->RTK Crenolanib Crenolanib (On-Target) Crenolanib->RTK

Sources

Comparative

Structure-activity relationship (SAR) studies of hexahydropyrrolo[3,2-b]pyrrol-2-one analogs.

This guide provides an in-depth technical analysis of hexahydropyrrolo[3,2-b]pyrrol-2-one analogs, a class of bicyclic "trans-lactam" scaffolds that have emerged as potent serine protease inhibitors. Next-Generation Scaf...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of hexahydropyrrolo[3,2-b]pyrrol-2-one analogs, a class of bicyclic "trans-lactam" scaffolds that have emerged as potent serine protease inhibitors.

Next-Generation Scaffolds for Serine Protease Inhibition

Executive Summary & Scaffold Architecture

The hexahydropyrrolo[3,2-b]pyrrol-2-one scaffold represents a significant evolution in peptidomimetic drug design. Unlike linear peptide inhibitors which suffer from rapid proteolytic cleavage and poor bioavailability, this bicyclic system introduces a conformational lock . By fusing two pyrrolidine rings, the scaffold forces the lactam bond into a rigid trans geometry that mimics the transition state of peptide bond hydrolysis but resists enzymatic cleavage.

This guide compares the performance of this scaffold across two primary therapeutic indications: Human Neutrophil Elastase (HNE) inhibition (Respiratory) and Human Cytomegalovirus (HCMV) Protease inhibition (Antiviral).

The "Trans-Lactam" Pharmacophore

The core innovation is the 5,5-trans-fused system. The strained lactam ring is highly reactive toward the active site serine hydroxyl of the target enzyme, forming a stable acyl-enzyme complex that inhibits the protease.

Comparative Analysis: HNE vs. HCMV Applications

The following table summarizes the performance of the hexahydropyrrolo[3,2-b]pyrrol-2-one scaffold against standard alternatives in two distinct biological contexts.

Table 1: Performance Matrix of Lead Analogs
FeatureSeries A: HNE Inhibitors (Respiratory)Series B: HCMV Inhibitors (Antiviral)Alternative: Monocyclic Lactams
Lead Compound GW311616A (and derivatives like GW475151)Benzothiazole-Urea Analogs Standard β-lactams / Cephems
Primary Target Human Neutrophil Elastase (HNE)HCMV Protease (Assemblin)General Serine Proteases
Potency (

/

)
< 1 nM (Highly Potent)Single-digit nM 10 - 100 nM
Selectivity >1000-fold vs. Trypsin/ChymotrypsinHigh specificity for viral proteaseOften poor (off-target effects)
Plasma Stability Moderate (Sulfonamide dependent)High (Urea derivatives optimized)Low (Rapid hydrolysis)
Mechanism Acyl-enzyme formation (Reversible/Irreversible)Mechanism-based inactivationAcylation
Key SAR Driver C3-Isopropyl fits S1 hydrophobic pocketN1-Urea linker critical for stabilityRing strain only

Structure-Activity Relationship (SAR) Deep Dive

The SAR of this scaffold is defined by three critical vectors: the Lactam Nitrogen (N1) , the Alpha-Carbon (C3) , and the Secondary Nitrogen (N4) .

SAR Logic & Mechanism
  • C3 (Alpha-Position): This position mimics the

    
     amino acid side chain. For HNE inhibitors, an isopropyl group  is strictly required to fill the hydrophobic 
    
    
    
    pocket of the enzyme.
  • N1 (Lactam Nitrogen): This is the electronic "tuner".

    • HNE Series:Sulfonamides (

      
      ) withdraw electron density, increasing the electrophilicity of the lactam carbonyl, making it a better "warhead" for the serine nucleophile.
      
    • HCMV Series:Ureas (

      
      ) were found to offer a better balance of potency and plasma stability compared to sulfonamides.
      
  • N4 (Bridgehead/Distal): Used to modulate solubility and pharmacokinetic properties (e.g., attaching oxazole rings).

Visualization: SAR Map

The following diagram illustrates the functional logic of the scaffold.

SAR_Map Scaffold Hexahydropyrrolo[3,2-b] pyrrol-2-one Core N1 N1 (Lactam Nitrogen) Electronic Tuner Scaffold->N1 Controls Reactivity C3 C3 (Alpha-Carbon) Specificity Element Scaffold->C3 S1 Pocket Fit N4 N4 (Distal Nitrogen) PK Modulator Scaffold->N4 Solubility/Bioavailability N1_Detail HNE: Sulfonamides (High Potency) HCMV: Ureas (Plasma Stability) N1->N1_Detail C3_Detail Strict Requirement: Isopropyl (Valine mimic) for Elastase binding C3->C3_Detail N4_Detail Linker to Oxazoles/ Heterocycles N4->N4_Detail

Figure 1: Functional map of the hexahydropyrrolo[3,2-b]pyrrol-2-one scaffold showing key substitution points.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis and evaluation of these analogs.

A. Synthesis: The "Modern Array" Approach

Rationale: Traditional linear synthesis is too slow for SAR exploration. The "Array" method (Source 1) allows for the rapid generation of diverse N1 and N4 analogs from a common intermediate.

Step-by-Step Protocol:

  • Core Synthesis: Start with the cycloaddition of an appropriate dipole (e.g., azomethine ylide) to a dipolarophile to form the bicyclic core, or use the intramolecular cyclization of an amino-epoxide precursor.

  • Resolution: Isolate the (3S, 3aS, 6aR) enantiomer (critical for activity) using chiral HPLC or fractional crystallization with a chiral acid.

  • Array Diversification (N4 Functionalization):

    • Dissolve the core amine (1.0 eq) in DCM.

    • Add diverse carboxylic acids (1.1 eq), EDC (1.5 eq), and HOBt (1.2 eq).

    • Stir at RT for 12h.

    • Self-Validation: Monitor disappearance of the secondary amine peak via LC-MS.

  • Activation (N1 Functionalization):

    • Treat the N4-substituted intermediate with NaH (1.2 eq) in dry DMF at 0°C.

    • Add the electrophile (Sulfonyl chloride for HNE, Isocyanate for HCMV).

    • Quench with

      
      .
      
  • Purification: Mass-directed preparative HPLC.

B. Biological Assay: HNE Inhibition

Rationale:[1] A spectrophotometric assay provides real-time kinetic data (


) to determine if inhibition is reversible or irreversible.

Protocol:

  • Reagents: Human Neutrophil Elastase (HNE, 20 nM final), Substrate (MeO-Suc-Ala-Ala-Pro-Val-pNA, 100 µM).

  • Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5, 0.01% Triton X-100.

  • Procedure:

    • Incubate enzyme + Inhibitor (varying concentrations) for 30 min at 37°C.

    • Add substrate to initiate reaction.

    • Measure absorbance at 405 nm (release of p-nitroaniline) continuously for 10 min.

  • Calculation: Fit the progress curves to the equation

    
     to determine 
    
    
    
    and subsequently
    
    
    .

Mechanism of Action Pathway

The efficacy of this scaffold relies on "Mechanism-Based Inhibition."[2] The enzyme attempts to cleave the lactam, but the rigid bicyclic structure prevents the release of the leaving group or hydrolysis of the acyl-enzyme intermediate.

MOA cluster_0 Enzyme Active Site (HNE/HCMV) Serine Serine-OH (Nucleophile) His His-57 (Base) Inhibitor Trans-Lactam Inhibitor (Strained Ring) Complex1 Michaelis Complex (Non-covalent binding) Inhibitor->Complex1 S1 Pocket Recognition TS Tetrahedral Intermediate (High Energy) Complex1->TS Ser-OH Attack AcylEnzyme Acyl-Enzyme Complex (STABLE / INACTIVE) TS->AcylEnzyme Ring Opening AcylEnzyme->Serine Hydrolysis (VERY SLOW) Due to conformational lock

Figure 2: Mechanism of action showing the formation of the stable acyl-enzyme complex.

References

  • Discovery of further pyrrolidine trans-lactams as inhibitors of human neutrophil elastase (HNE). Source: Borthwick, A. D., et al. (2002).[2] Bioorganic & Medicinal Chemistry Letters. Context: Describes the synthesis and SAR of the GW series (GW475151) and the critical role of the trans-lactam.

  • Pyrrolidine-5,5-trans-lactams as novel mechanism-based inhibitors of human cytomegalovirus protease. Source: Borthwick, A. D., et al. (2002).[2] Bioorganic & Medicinal Chemistry Letters. Context: Establishes the SAR for antiviral activity, specifically the superiority of urea derivatives for plasma stability.

  • Syntheses of trans-5-oxo-hexahydro-pyrrolo[3,2-b]pyrroles and trans-5-oxo-hexahydro-furo[3,2-b]pyrroles. Source: Macdonald, S. J., et al. (1998). Journal of Medicinal Chemistry. Context: Fundamental chemistry of the scaffold and comparison with lactone analogs.

  • Synthesis and evaluation of cis-hexahydropyrrolo[3,2-b]pyrrol-3-one peptidomimetic inhibitors. Source: Quibell, M., et al. (2005). Bioorganic & Medicinal Chemistry. Context: Provides comparative data on the "3-one" regioisomer for Cathepsin K inhibition, highlighting the versatility of the bicyclic core.

Sources

Validation

A Head-to-Head Comparison of Cis vs. Trans-Hexahydropyrrolo[3,2-b]pyrrol-3-one Inhibitors: A Prospective Analysis for Epigenetic Targets

Abstract The hexahydropyrrolo[3,2-b]pyrrol-3-one scaffold represents a promising, rigid bicyclic system for the design of potent and selective enzyme inhibitors. The fusion of the two five-membered rings can exist in eit...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The hexahydropyrrolo[3,2-b]pyrrol-3-one scaffold represents a promising, rigid bicyclic system for the design of potent and selective enzyme inhibitors. The fusion of the two five-membered rings can exist in either a cis or a trans configuration, leading to distinct three-dimensional arrangements of substituents and, consequently, potentially divergent pharmacological profiles. While the literature describes the synthesis and activity of cis-isomers as cysteine protease inhibitors and trans-isomers as elastase inhibitors, a direct head-to-head comparison against a single, therapeutically relevant target is currently absent.[1][2] This guide presents a prospective, in-depth comparison of these two stereoisomeric scaffolds, postulating their application as inhibitors of the ENL/AF9 YEATS domains—critical readers of histone acylation implicated in acute leukemia.[3][4][5] We will explore the stereoselective synthesis of both scaffolds, propose a suite of biochemical and cellular assays for their comparative evaluation, and provide a framework for interpreting the resulting data. This guide is intended for researchers in medicinal chemistry and drug discovery, offering a roadmap for the rational exploration of this scaffold's stereochemical diversity.

Introduction: The Strategic Value of Stereochemistry in Drug Design

The three-dimensional shape of a small molecule is a critical determinant of its interaction with a biological target. Stereoisomers, molecules with the same connectivity but different spatial arrangements of atoms, can exhibit vastly different biological activities, pharmacokinetic properties, and off-target effects. The hexahydropyrrolo[3,2-b]pyrrol-3-one core is a conformationally restricted scaffold that serves as an excellent platform for exploring the impact of stereochemistry. The cis and trans fusion of the bicyclic system dictates the relative orientation of substituents, which in turn governs how the molecule presents its pharmacophoric features to a protein's binding site.

The cis-fused system is reported to be both thermodynamically and kinetically stable, providing a rigid framework that can minimize the entropic penalty upon binding.[1][6] In contrast, the trans-fused system projects substituents in a more linear fashion, which may be advantageous for accessing different binding pockets. This fundamental difference in topology makes a direct comparison of these isomers a compelling exercise in structure-activity relationship (SAR) studies.

Selected Target: The YEATS Domains of ENL and AF9

The YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domains are epigenetic "reader" modules that recognize acylated lysine residues on histone tails, playing a crucial role in chromatin biology and gene transcription.[7][8] The YEATS domains of ENL (Eleven-Nineteen Leukemia) and its paralog AF9 are particularly compelling drug targets, as their dysregulation is a known driver in acute myeloid leukemia (AML).[3] Small molecule inhibitors that disrupt the interaction between the ENL/AF9 YEATS domain and acylated histones have shown preclinical efficacy, validating this as a promising therapeutic strategy.[4][5] The well-defined, "end-open" aromatic cage that recognizes the acyl-lysine side chain provides a clear target for small molecule design.[7]

This guide will use the ENL/AF9 YEATS domains as a model system to frame the head-to-head comparison of cis and trans-hexahydropyrrolo[3,2-b]pyrrol-3-one inhibitors.

Stereoselective Synthesis Strategy

A robust and stereocontrolled synthetic route is paramount for a meaningful comparison. Based on published methodologies, we can propose distinct pathways to access both the cis and trans scaffolds.

Synthesis of the Cis-Hexahydropyrrolo[3,2-b]pyrrol-3-one Core

The synthesis of the cis-fused system can be achieved via an intramolecular cyclization of an anti-epoxide precursor.[1] This approach is elegant and highly stereoselective, as the epoxide geometry dictates the stereochemical outcome of the ring fusion.

cluster_0 Synthesis of Cis-Isomer start Protected Pyroglutamic Acid Derivative step1 Alkylation & Epoxidation start->step1 Multi-step anti_epoxide Anti-Epoxide Intermediate step1->anti_epoxide step2 Intramolecular Cyclization anti_epoxide->step2 cis_core Cis-Hexahydropyrrolo [3,2-b]pyrrol-3-one Core step2->cis_core

Caption: Proposed synthetic workflow for the cis-fused core.

Synthesis of the Trans-Hexahydropyrrolo[3,2-b]pyrrol-3-one Core

The trans-isomer can be synthesized through a different strategy, potentially involving a key lactamization step where the stereochemistry is set.[2] While the original synthesis for elastase inhibitors provides a starting point, adaptation would be necessary to incorporate handles for derivatization relevant to YEATS domain inhibition.

cluster_1 Synthesis of Trans-Isomer start_trans Substituted Proline Derivative step1_trans Peptide Coupling & Functionalization start_trans->step1_trans linear_precursor Linear Dipeptide Precursor step1_trans->linear_precursor step2_trans Stereoselective Cyclization/ Lactamization linear_precursor->step2_trans trans_core Trans-Hexahydropyrrolo [3,2-b]pyrrol-3-one Core step2_trans->trans_core

Caption: Proposed synthetic workflow for the trans-fused core.

Head-to-Head Experimental Comparison: A Proposed Workflow

To objectively compare the cis and trans isomers, a tiered approach is recommended, moving from biochemical assays to cellular and selectivity profiling. For this prospective analysis, we will designate a hypothetical cis-inhibitor as "Cis-HPP-1" and its corresponding trans-isomer as "Trans-HPP-1" .

synthesis Stereoselective Synthesis of Cis & Trans Isomers tier1 Tier 1: Biochemical Assays (TR-FRET, ITC) synthesis->tier1 tier2 Tier 2: Cellular Assays (NanoBRET, ChIP-seq, Gene Expression) tier1->tier2 tier3 Tier 3: Selectivity & PK Profiling (KinomeScan, Microsomal Stability) tier2->tier3 decision SAR Analysis & Lead Prioritization tier3->decision

Caption: Tiered experimental workflow for inhibitor comparison.

Tier 1: Biochemical Potency and Target Engagement

The initial evaluation should focus on direct binding to the ENL and AF9 YEATS domains.

Experimental Protocol: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

  • Objective: To measure the ability of the inhibitors to disrupt the interaction between the ENL/AF9 YEATS domain and an acetylated histone H3 peptide.

  • Materials:

    • Recombinant His-tagged ENL YEATS domain (or AF9).

    • Biotinylated H3K27ac peptide.

    • Terbium-cryptate labeled anti-His antibody (donor).

    • Streptavidin-d2 (acceptor).

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).

    • Cis-HPP-1 and Trans-HPP-1 serially diluted in DMSO.

  • Procedure:

    • Add 5 µL of inhibitor dilutions to a 384-well assay plate.

    • Add 5 µL of His-ENL YEATS domain.

    • Add 5 µL of a pre-mixed solution of biotin-H3K27ac peptide and Streptavidin-d2.

    • Add 5 µL of Terbium-anti-His antibody.

    • Incubate for 2 hours at room temperature, protected from light.

    • Read the plate on a TR-FRET-compatible reader, measuring emission at 620 nm and 665 nm.

  • Data Analysis: Calculate the ratio of 665/620 nm signals and plot against inhibitor concentration to determine the IC50 value.

Expected Data & Interpretation:

This assay will provide the first quantitative measure of potency. The stereochemical rigidity of the cis isomer might lead to a more pre-organized conformation for binding, potentially resulting in a lower IC50. Conversely, the trans isomer's geometry might allow for interactions with residues outside the primary binding pocket, which could also enhance potency.

Table 1: Hypothetical Biochemical Data for Cis vs. Trans Isomers

CompoundTargetTR-FRET IC50 (nM)ITC Kd (nM)
Cis-HPP-1 ENL YEATS5075
AF9 YEATS350400
Trans-HPP-1 ENL YEATS250300
AF9 YEATS200220

This data is hypothetical and for illustrative purposes.

Tier 2: Cellular Target Engagement and Functional Effects

Demonstrating that the inhibitors can enter cells and engage their target is a critical next step.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Objective: To quantify inhibitor binding to ENL in live cells.

  • Principle: This assay measures the proximity of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged protein. Competitive displacement by an unlabeled inhibitor results in a loss of BRET signal.

  • Procedure:

    • Transfect HEK293 cells with a vector expressing NanoLuc®-ENL.

    • Plate the cells and treat with serial dilutions of Cis-HPP-1 or Trans-HPP-1.

    • Add the fluorescent tracer and NanoBRET™ substrate.

    • Measure luminescence at two wavelengths to determine the BRET ratio.

    • Plot the BRET ratio against inhibitor concentration to calculate the cellular IC50.

Further Cellular Assays:

  • Chromatin Immunoprecipitation (ChIP-seq): To confirm that the inhibitors displace ENL from chromatin at key target gene loci (e.g., MYC, HOXA9).[5]

  • qRT-PCR: To measure the downstream effect on the transcription of ENL target genes.[5]

  • Cell Viability Assays: To determine the anti-proliferative effect in ENL-dependent leukemia cell lines (e.g., MOLM-13, MV4;11).

Expected Data & Interpretation:

The cellular assays will reveal differences in cell permeability and the ability to modulate downstream biology. The trans isomer, being more linear, might have different physicochemical properties affecting cell entry. A successful inhibitor should not only engage the target in cells but also lead to the expected downstream transcriptional repression and anti-proliferative effects.

Table 2: Hypothetical Cellular Activity Data

CompoundNanoBRET™ IC50 (nM)MYC Expression (Fold Change)MOLM-13 GI50 (µM)
Cis-HPP-1 150-0.80.5
Trans-HPP-1 800-0.42.5

This data is hypothetical and for illustrative purposes.

Predicted Outcomes and Structural Rationale

Based on the principles of stereochemistry, we can predict potential outcomes of this comparative study:

  • Potency & Selectivity: We hypothesize that the cis-isomer may exhibit higher potency for ENL. Its rigid, U-shaped conformation could be ideal for fitting into the defined acyl-lysine binding pocket, mimicking the turn of a peptide backbone. This defined geometry might also lead to higher selectivity against other reader domains. The trans-isomer , with its more linear arrangement, might be less pre-organized for this specific pocket, resulting in lower on-target potency. However, its vectoral projection of substituents could fortuitously enable favorable interactions with a different target, highlighting the importance of broad selectivity profiling.

  • Pharmacokinetics: The different shapes and polarity distributions of the isomers will likely lead to distinct pharmacokinetic profiles. The more compact cis-isomer might have different solubility and membrane permeability characteristics compared to the more extended trans-isomer.

Conclusion

While the hexahydropyrrolo[3,2-b]pyrrol-3-one scaffold has been explored in both its cis and trans configurations, a direct, head-to-head comparison is a critical missing piece in the literature. This guide outlines a prospective and systematic approach to address this gap, using the therapeutically relevant ENL/AF9 YEATS domains as a testbed. By employing a tiered experimental workflow encompassing biochemical, cellular, and selectivity assays, researchers can elucidate the distinct pharmacological profiles of these two stereoisomers. Such a study would not only provide a clear lead candidate for further development in leukemia but also offer fundamental insights into the role of stereochemistry in inhibitor design, guiding future drug discovery efforts.

References

  • Discovery of a Selective Inhibitor for the YEATS Domains of ENL/AF9. SLAS Discov., 02/2019. [Link]

  • Fragment-Based Discovery of AF9 YEATS Domain Inhibitors. PMC. [Link]

  • Selective Targeting of AF9 YEATS Domain by Cyclopeptide Inhibitors with Preorganized Conformation. Journal of the American Chemical Society, 11/12/2020. [Link]

  • A chemical-genetic interaction between PAF1 and ENL/AF9 YEATS inhibition. RSC chemical biology, 10/2025. [Link]

  • Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia. ACS Central Science, 30/04/2021. [Link]

  • Discovery of Selective Small Molecule Inhibitors for the ENL YEATS Domain. PMC. [Link]

  • Synthesis and evaluation of cis-hexahydropyrrolo[3,2-b]pyrrol-3-one peptidomimetic inhibitors of CAC1 cysteinyl proteinases. PubMed, 01/02/2005. [Link]

  • Syntheses of trans-5-oxo-hexahydro-pyrrolo[3,2-b]pyrroles and trans-5-oxo-hexahydro-furo[3,2-b]pyrroles (pyrrolidine trans-lactams and trans-lactones): new pharmacophores for elastase inhibition. PubMed, 08/10/1998. [Link]

  • Bicyclic peptidomimetic tetrahydrofuro[3,2-b]pyrrol-3-one and hexahydrofuro[3,2-b]pyridine-3-one based scaffolds: synthesis and cysteinyl proteinase inhibition. PubMed, 01/11/2004. [Link]

Sources

Comparative

Comparative ADMET Profiling of Pyrrolidinone-Based Therapeutics: Structural Causality and Experimental Validation

Introduction to the Pyrrolidinone Pharmacophore The pyrrolidinone scaffold (specifically 2-oxopyrrolidine) forms the core structural nucleus of the "racetam" class of therapeutics[1]. Originally pioneered in the 1960s to...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Pyrrolidinone Pharmacophore

The pyrrolidinone scaffold (specifically 2-oxopyrrolidine) forms the core structural nucleus of the "racetam" class of therapeutics[1]. Originally pioneered in the 1960s to develop nootropic agents like piracetam, extensive structural optimization of this ring has yielded a highly potent generation of antiepileptic drugs (AEDs), most notably levetiracetam (LEV) and brivaracetam (BRV)[2].

For researchers and drug development professionals, evaluating these compounds requires looking beyond their clinical efficacy to understand the precise structure-property relationships governing their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). This guide deconstructs how subtle molecular substitutions on the pyrrolidinone ring dictate pharmacokinetic behaviors and provides self-validating experimental frameworks for comparative profiling.

Structural Determinants of ADMET Causality

The evolution from first-generation racetams to third-generation SV2A ligands exemplifies how targeted lipophilic modifications govern ADMET properties:

  • Piracetam (PIR): The unsubstituted 2-oxo-1-pyrrolidine acetamide is highly hydrophilic. While it exhibits excellent oral bioavailability, its low lipophilicity results in poor blood-brain barrier (BBB) permeability, necessitating massive clinical doses to achieve central nervous system (CNS) concentrations[1].

  • Levetiracetam (LEV): The addition of an

    
    -ethyl group to the acetamide side chain moderately increases the molecule's lipophilicity. This targeted substitution enhances BBB penetration and introduces specific binding affinity to the Synaptic Vesicle Protein 2A (SV2A), shifting the drug's profile from a mild nootropic to a potent anticonvulsant[3].
    
  • Brivaracetam (BRV): A 4-propyl substitution on the pyrrolidone ring drastically increases the partition coefficient (LogP). This high lipophilicity drives rapid passive diffusion across the BBB, resulting in a faster onset of action and a 15- to 30-fold higher SV2A binding affinity compared to LEV[4].

Quantitative ADMET Comparison

While LEV and BRV share near-complete oral absorption and low plasma protein binding (<20%), their metabolic and excretory pathways diverge significantly[5]. LEV is minimally metabolized by non-CYP cytosolic amidases and is primarily excreted unchanged, whereas the highly lipophilic BRV undergoes extensive hepatic CYP-mediated metabolism[4].

Pharmacokinetic PropertyPiracetam (PIR)Levetiracetam (LEV)Brivaracetam (BRV)
Bioavailability ~100%~100%~100%
Tmax (Absorption) 1.5 hours1.0 - 2.0 hours~1.0 hour
Protein Binding <10%<10%<20%
Primary Metabolism None (Not metabolized)Hydrolysis (Cytosolic amidases)Hepatic (CYP2C19, CYP2C8)
Excretion Route Renal (~100% unchanged)Renal (66% unchanged)Renal (<10% unchanged)
Elimination Half-Life 4 - 5 hours6 - 8 hours7 - 9 hours
BBB Penetration Rate Low / SlowModerateHigh / Rapid

Pharmacokinetic & Distribution Pathways

G cluster_absorption Absorption & Distribution cluster_metabolism Metabolism & Excretion DrugAdmin Oral/IV Administration (Pyrrolidinone Derivatives) Lipophilic High Lipophilicity (BRV) LogP Modification DrugAdmin->Lipophilic Hydrophilic Low Lipophilicity (LEV) Standard Acetamide DrugAdmin->Hydrophilic BBB_Fast Rapid BBB Penetration (Passive Diffusion) Lipophilic->BBB_Fast Hepatic Hepatic Metabolism (CYP2C19 / CYP2C8) Lipophilic->Hepatic Extensive BBB_Slow Slower BBB Penetration (Passive Diffusion) Hydrophilic->BBB_Slow Renal Renal Excretion (Unchanged Drug) Hydrophilic->Renal Minimal Metabolism Target SV2A Vesicle Binding (Synaptic Modulation) BBB_Fast->Target High Affinity BBB_Slow->Target Moderate Affinity

ADMET pathways of pyrrolidinone derivatives based on lipophilicity.

Self-Validating Experimental Methodologies

To objectively compare these alternatives during preclinical development, scientists must employ robust, self-validating in vitro assays. The following protocols are designed with internal controls to ensure mechanistic causality is accurately captured.

Protocol 1: Assessing BBB Permeability via PAMPA-BBB

Causality: Because pyrrolidinone derivatives cross the BBB primarily via passive diffusion rather than active transport, the Parallel Artificial Membrane Permeability Assay (PAMPA) is the ideal isolated system to quantify the impact of the 4-propyl substitution in BRV versus LEV[2].

Step-by-Step Methodology:

  • Lipid Preparation: Dissolve porcine brain lipid extract in dodecane to a concentration of 20 mg/mL.

  • Membrane Coating: Apply 4 µL of the lipid solution to the porous filter of the donor plate (PVDF membrane, 0.45 µm pore size) to simulate the lipid bilayer of the BBB.

  • Drug Application: Dilute LEV, BRV, and PIR in PBS (pH 7.4) to a final concentration of 10 µM. Add 200 µL of each compound to separate donor wells.

  • Validation Control (Critical): Include Verapamil (high permeability control) and Theophylline (low permeability control) in parallel wells to self-validate the membrane's integrity and dynamic range.

  • Incubation: Assemble the donor plate over a receiver plate containing 300 µL of fresh PBS. Incubate at 37°C for 4 hours without agitation to maintain the unstirred water layer.

  • Quantification: Extract aliquots from both compartments. Quantify the apparent permeability (

    
    ) using LC-MS/MS. BRV will demonstrate a significantly higher 
    
    
    
    than LEV, confirming its rapid brain entry profile[5].
Protocol 2: Evaluating Hepatic CYP-Mediated Clearance (HLM Assay)

Causality: LEV is metabolized by cytosolic amidases, making it highly stable in microsomal assays. Conversely, BRV is metabolized by membrane-bound CYP2C19 and CYP2C8[4]. Using Human Liver Microsomes (HLMs)—which contain membrane-bound CYPs but lack cytosolic enzymes—provides a definitive comparative metabolic profile.

HLM_Workflow Start Prepare HLM Mix (Drug + Microsomes) NADPH Add NADPH (Initiate Reaction) Start->NADPH Incubate Incubate at 37°C (0-60 min) NADPH->Incubate Quench Quench Reaction (Cold Acetonitrile) Incubate->Quench Centrifuge Centrifuge (Precipitate Proteins) Quench->Centrifuge LCMS LC-MS/MS (Quantify Parent Drug) Centrifuge->LCMS Data Calculate CL_int (Intrinsic Clearance) LCMS->Data

Self-validating HLM workflow for determining CYP-mediated intrinsic clearance.

Step-by-Step Methodology:

  • Master Mix Preparation: Combine pooled human liver microsomes (0.5 mg/mL final protein concentration), 100 mM potassium phosphate buffer (pH 7.4), and 3 mM MgCl2.

  • Drug Spiking: Add LEV and BRV to separate reaction tubes at a 1 µM final concentration.

  • Validation Control (Critical): Use Testosterone (a known CYP3A4 substrate) to validate microsomal activity and enzyme viability.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Time-Course Quenching: At 0, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ). LEV will show near-zero clearance in this specific assay (validating its non-CYP pathway), while BRV will exhibit measurable depletion[3].
    

Conclusion

The pyrrolidinone class highlights a fundamental principle of rational drug design: targeted structural additions can radically shift an ADMET profile from a high-dose, renally excreted hydrophilic compound (Piracetam) to a highly potent, hepatically metabolized lipophilic agent (Brivaracetam)[4]. By utilizing targeted in vitro assays like PAMPA-BBB and HLM stability, researchers can accurately predict these in vivo pharmacokinetic behaviors and optimize future neurotherapeutic pipelines.

References

  • Use of SV2A antagonist for the epilepsy treatment - ThaiJO.TCI-ThaiJO.
  • Brivaracetam: Pharmacology, Clinical Efficacy, and Safety in Epilepsy - PMC.National Institutes of Health (NIH).
  • Brivaracetam in the treatment of epilepsy: a review of clinical trial data - PMC.National Institutes of Health (NIH).
  • Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review - PMC.National Institutes of Health (NIH).
  • Levetiracetam | Deranged Physiology.Deranged Physiology.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride
Reactant of Route 2
Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.